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  • Product: N-Desmethyl Terbinafine Hydrochloride
  • CAS: 152830-98-3

Core Science & Biosynthesis

Foundational

N-desmethyl terbinafine hydrochloride chemical structure and molecular weight

Comprehensive Technical Guide on N-Desmethyl Terbinafine Hydrochloride: Structural Profiling, Metabolic Pathways, and Analytical Methodologies Executive Summary Terbinafine is a widely prescribed allylamine antifungal ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on N-Desmethyl Terbinafine Hydrochloride: Structural Profiling, Metabolic Pathways, and Analytical Methodologies

Executive Summary

Terbinafine is a widely prescribed allylamine antifungal agent, highly effective against dermatophytes. However, the clinical and manufacturing lifecycle of terbinafine is heavily defined by its metabolic and degradation profile. N-desmethyl terbinafine hydrochloride occupies a dual role of critical importance to drug development professionals: it is both a major in vivo metabolite responsible for downstream bioactivation, and a strictly regulated pharmacopeial impurity (EP Impurity B)[1].

As a Senior Application Scientist, understanding the physicochemical behavior, metabolic trajectory, and analytical quantification of this secondary amine is non-negotiable. This whitepaper deconstructs the structural properties of N-desmethyl terbinafine, maps its role in idiosyncratic hepatotoxicity and nitrosamine (NDSRI) formation, and provides a self-validating LC-MS/MS protocol for its precise quantification.

Chemical and Structural Characterization

The conversion of terbinafine to N-desmethyl terbinafine involves the enzymatic or chemical cleavage of the N-methyl group. This seemingly minor structural alteration shifts the molecule from a tertiary amine to a secondary amine. This shift drastically alters its chemical reactivity, making it highly susceptible to nitrosation, while also changing its binding affinity within Cytochrome P450 (CYP450) active sites[2].

For analytical and quality control (QC) applications, the compound is typically isolated and utilized as a hydrochloride salt to ensure long-term stability and consistent solubility[3].

Table 1: Physicochemical and Structural Profile

PropertyN-Desmethyl Terbinafine Hydrochloride (Salt)N-Desmethyl Terbinafine (Free Base)
CAS Number 152830-98-3[3]99473-11-7[4]
Molecular Formula C₂₀H₂₄ClN[3]C₂₀H₂₃N[4]
Molecular Weight 313.86 g/mol [3]277.40 g/mol [4]
Monoisotopic Mass 313.159 Da[3]277.183 Da[5]
IUPAC Name (E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride[3](E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine
SMILES CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21.Cl[3]CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C12[5]

Pharmacokinetics and Metabolic Bioactivation

Terbinafine undergoes extensive hepatic biotransformation. The N-demethylation pathway, which yields N-desmethyl terbinafine, is primarily catalyzed by CYP2C9 and CYP3A4 , with minor contributions from CYP1A2 and CYP2C8[6],[7].

The Causality of Toxicity: Why is the formation of N-desmethyl terbinafine clinically significant? N-desmethyl terbinafine serves as a critical intermediate. Once formed, it undergoes further N-dealkylation—predominantly driven by CYP3A4 and CYP2C19—to generate 6,6-dimethyl-2-hepten-4-ynal (TBF-A) [2]. TBF-A is a highly reactive allylic aldehyde. Because of its electrophilic nature, TBF-A covalently binds to hepatobiliary proteins, forming adducts that initiate the rare but severe idiosyncratic drug-induced liver injury (DILI) associated with terbinafine therapy[2],[8].

G TBF Terbinafine (Tertiary Amine) NDT N-Desmethyl Terbinafine (Secondary Amine) TBF->NDT N-demethylation (CYP2C9, CYP3A4) TBFA TBF-A (Reactive Aldehyde) NDT->TBFA N-dealkylation (CYP3A4, CYP2C19) NDSRI N-Nitroso-N-desmethyl terbinafine (NDSRI) NDT->NDSRI Nitrosation (API Manufacturing) Tox Hepatotoxicity (Protein Binding) TBFA->Tox Covalent Binding

Metabolic bioactivation and nitrosation pathways of N-desmethyl terbinafine.

Regulatory Implications: The NDSRI Threat

Beyond in vivo metabolism, N-desmethyl terbinafine is a critical focal point in pharmaceutical manufacturing. Because it is a secondary amine, it is highly vulnerable to nitrosation in the presence of trace nitrites (often found in excipients or water) during API synthesis or formulation storage[9].

This reaction forms N-nitroso-N-desmethyl terbinafine , classified by the FDA and EMA as a Nitrosamine Drug Substance-Related Impurity (NDSRI)[9]. NDSRIs are potent mutagens and suspected carcinogens. Regulatory bodies have imposed strict Acceptable Intake (AI) limits on these compounds; for instance, the Carcinogenic Potency Categorization Approach (CPCA) assigns an AI of just 18 ng/day for N-nitroso-N-desmethyl terbinafine[10]. Consequently, robust analytical methods must be deployed to monitor both the precursor (N-desmethyl terbinafine) and its nitrosated derivative.

Analytical Methodology: LC-MS/MS Protocol for Impurity Profiling

To accurately quantify N-desmethyl terbinafine down to trace levels (ng/mL) in either biological matrices or API batches, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[8],[9]. The following protocol is designed as a self-validating system , ensuring that every step contains built-in checks for accuracy, precision, and matrix independence.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma (or dissolved API solution) into a microcentrifuge tube.

  • Internal Standard Addition: Spike with 10 µL of Terbinafine-d7 (100 ng/mL).

    • Causality: The stable isotope-labeled internal standard (IS) co-elutes with the target analyte. Because it experiences the exact same matrix suppression or enhancement in the MS source, the ratio of Analyte/IS automatically self-corrects for sample-to-sample ionization variability.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex for 2 minutes.

    • Causality: Cold organic solvents disrupt the hydration shell of proteins, causing them to denature and precipitate. This removes macromolecular interferents that would otherwise cause severe ion suppression and rapidly degrade the analytical column.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Phase 2: Chromatographic Separation
  • Column: C18 Core-Shell, 2.7 µm, 2.1 x 50 mm.

    • Causality: Core-shell particles feature a solid silica core that limits the diffusion path of the analytes into the porous outer shell. This reduces longitudinal diffusion (the B term in the van Deemter equation), providing UHPLC-like peak sharpness without the extreme backpressures associated with sub-2µm fully porous particles[8].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: N-desmethyl terbinafine is a basic amine. Formic acid lowers the mobile phase pH well below the compound's pKa, ensuring complete protonation to the [M+H]+ state. This is strictly required for efficient volatilization and detection in Positive Electrospray Ionization (+ESI)[8].

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Detection (+ESI)
  • Precursor Ion: m/z 278.2 [M+H]+ (Free base monoisotopic mass is 277.18 Da)[8].

  • Product Ion (Quantifier): m/z 141.1 (Corresponds to the cleavage yielding the stable naphthylmethyl carbocation).

  • Collision Energy (CE): 25 eV.

Phase 4: System Validation (The Self-Validating Loop)

To ensure the integrity of the data, the sequence must include the following validation gates:

  • System Suitability Testing (SST): Inject the mid-level calibration standard 6 times before the sample batch. The system is only validated if the Peak Area %RSD is < 2.0% and Retention Time %RSD is < 0.5%.

  • Matrix Blanks: Inject a blank solvent immediately following the highest calibration standard (Upper Limit of Quantification, ULOQ).

    • Causality: This proves the absence of carryover in the autosampler needle or column stationary phase, ensuring that subsequent low-concentration samples are not artificially inflated.

References

  • HexonSynth. "Instock: N-Desmethyl Terbinafine - Buy Online: N-Desmethyl Terbinafine." HexonSynth.
  • Santa Cruz Biotechnology. "N-Desmethyl Terbinafine | CAS 99473-11-7." SCBT.
  • National Center for Biotechnology Information. "N-Desmethyl Terbinafine Hydrochloride | C20H24ClN | CID 129318664." PubChem.
  • SynZeal. "N-Desmethyl Terbinafine Hydrochloride | 152830-98-3." SynZeal.
  • LGC Standards. "N-Desmethyl Terbinafine." LGC Standards.
  • PubMed. "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions." NIH.
  • Barnette, N. K., et al. "CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches." PMC.
  • Flynn, Noah. "Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation." Noah Flynn Research.
  • Barnette, N. K., et al. "Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches." PMC.
  • Advent Chembio. "Understanding Nitrosamine Impurities (NDSRIs)." Advent Chembio.
  • DGRA. "The regulatory challenge of determining acceptable intakes for nitrosamine drug substance-related impurities." DGRA.

Sources

Exploratory

Pharmacokinetic Profiling and Bioactivation of the N-Desmethyl Terbinafine Metabolite: A Technical Guide

Introduction to Terbinafine Biotransformation Terbinafine is a broad-spectrum allylamine antifungal agent widely prescribed for dermatophytosis and onychomycosis[1]. While generally well-tolerated, rare but severe idiosy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Terbinafine Biotransformation

Terbinafine is a broad-spectrum allylamine antifungal agent widely prescribed for dermatophytosis and onychomycosis[1]. While generally well-tolerated, rare but severe idiosyncratic drug-induced liver injury (DILI) has been associated with its systemic administration[2]. The core of terbinafine’s pharmacokinetic (PK) and toxicological profile lies in its extensive hepatic biotransformation.

Following oral administration, terbinafine undergoes significant first-pass metabolism, reducing its systemic bioavailability to approximately 40%[1]. The primary circulating metabolite is N-desmethyl terbinafine (DTBN) , which accounts for 10% to 15% of the primary metabolic fraction[1]. DTBN is not merely an inactive byproduct; it serves as a critical intermediate node in the bioactivation pathway that leads to hepatotoxic reactive species[3].

Metabolic Pathways and Cytochrome P450 Phenotyping

The biotransformation of terbinafine to DTBN and its subsequent clearance is mediated by a consortium of Cytochrome P450 (CYP) enzymes. Understanding the specific isozymes involved is crucial for predicting drug-drug interactions and patient-specific hepatotoxicity risks.

  • N-Demethylation (Formation of DTBN): The conversion of the parent drug to DTBN is the dominant Phase I metabolic reaction. This step is primarily catalyzed by CYP2C9 and CYP3A4 , with minor contributions from CYP1A2 and CYP2C8[3].

  • N-Dealkylation (Bioactivation to TBF-A): DTBN undergoes further metabolism via a secondary N-dealkylation pathway. This reaction, driven heavily by CYP2C19 and CYP3A4 , generates 1-naphthyl methylamine and 6,6-dimethyl-2-hepten-4-ynal (TBF-A) [3]. TBF-A is a highly reactive allylic aldehyde capable of adducting to glutathione, leading to oxidative stress and idiosyncratic hepatotoxicity[2].

MetabolicPathway TBN Terbinafine (Parent Drug) DTBN N-desmethylterbinafine (DTBN) TBN->DTBN CYP2C9, CYP3A4 (N-demethylation) TBFA 6,6-dimethyl-2-hepten-4-ynal (TBF-A Reactive Aldehyde) DTBN->TBFA CYP2C19, CYP3A4 (N-dealkylation) NMA 1-naphthyl methylamine (Co-metabolite) DTBN->NMA Co-metabolite Formation

Fig 1. Hepatic biotransformation of Terbinafine to DTBN and reactive TBF-A.

Pharmacokinetic Parameters

The kinetics of DTBN closely mirror those of the parent drug. Due to terbinafine's high lipophilicity and extensive tissue distribution (especially in the stratum corneum and adipose tissue), both the parent drug and DTBN exhibit prolonged terminal half-lives[1].

Quantitative Pharmacokinetic Summary
ParameterTerbinafine (Parent Drug)N-Desmethyl Terbinafine (DTBN)
Bioavailability ~40% (Extensive first-pass metabolism)[1]N/A (Formed in vivo)
Tmax (Peak Plasma) 1.5 to 2 hours[4]Delayed relative to parent
Primary CYP Enzymes CYP2C9, CYP1A2, CYP3A4, CYP2C8, CYP2C19[1]CYP2C19, CYP3A4 (for downstream clearance)[3]
Effective Half-Life ~36 hours[5]Comparable to parent drug[6]
Steady-State Achievement 10 to 14 days[1]~21 days[6]
Downstream Toxicity Precursor to TBF-A via multiple pathways[3]Direct precursor to TBF-A via N-dealkylation[3]

Analytical Methodology: LC-MS/MS Profiling

Accurate quantification of DTBN and its downstream reactive metabolites requires high-resolution techniques due to the structural similarities of the metabolites and the transient nature of the aldehyde intermediates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the industry standard for this pharmacokinetic profiling[3].

LCMSWorkflow S1 Microsomal Incubation S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Derivatization (Dansyl Hydrazine) S2->S3 S4 UHPLC Separation (C18 Column) S3->S4 S5 ESI+ MRM Detection S4->S5

Fig 2. LC-MS/MS workflow for the quantification of DTBN and reactive intermediates.
Step-by-Step Protocol: Quantification of DTBN and TBF-A in Hepatic Microsomes

In vitro human liver microsome (HLM) assays provide a controlled environment to map CYP-specific clearance without the confounding variables of in vivo renal clearance or tissue distribution.

  • Microsomal Incubation:

    • Action: Incubate 500 µM terbinafine with pooled human liver microsomes (1 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C[3].

    • Causality: Maintaining strict physiological pH and temperature ensures optimal and biologically relevant CYP450 enzymatic activity.

  • Reaction Initiation and Quenching:

    • Action: Initiate the reaction by adding 1 mM NADPH. After 30 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., fluoxetine or stable-isotope labeled DTBN-d7)[3].

    • Causality: NADPH is the obligatory electron donor for CYP450 enzymes. Cold acetonitrile rapidly denatures microsomal proteins, halting metabolism instantly and precipitating proteins to prevent column clogging during downstream injection.

  • Derivatization of Reactive Intermediates (Self-Validating Step):

    • Action: Add dansyl hydrazine to the quenched mixture[3].

    • Causality: Reactive aldehydes like TBF-A are highly unstable and prone to degradation before reaching the detector. Dansyl hydrazine derivatizes the aldehyde, stabilizing the molecule for MS detection and significantly enhancing ionization efficiency in the positive electrospray ionization (ESI+) mode.

  • UHPLC Separation:

    • Action: Inject the supernatant onto a high-efficiency C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 150 mm, 2.7 µm) using a gradient mobile phase of water (with 0.1% formic acid) and acetonitrile[3].

    • Causality: The hydrophobic C18 stationary phase effectively resolves the highly lipophilic parent drug from its slightly more polar desmethyl metabolite (DTBN) and the derivatized TBF-A. Formic acid acts as a proton source, boosting the [M+H]+ ion yield.

  • MS/MS Detection:

    • Action: Operate the mass spectrometer in ESI+ MRM mode. Monitor specific precursor-to-product ion transitions for Terbinafine ( m/z 292), DTBN ( m/z 278), and derivatized TBF-A ( m/z 384)[7].

    • Causality: MRM filters out matrix interference by selecting specific precursor-to-product ion transitions, ensuring absolute structural specificity and preventing false positives from isobaric biological matrix components.

Emerging Toxicological Concerns: NDSRIs

Beyond its role in hepatotoxicity, the secondary amine structure of DTBN presents a critical regulatory challenge in modern drug development: Nitrosamine Drug Substance-Related Impurities (NDSRIs) .

Under acidic conditions, or in the presence of nitrosating agents (such as nitrites found in certain excipients) during API synthesis or storage, DTBN can undergo nitrosation to form N-nitroso N-desmethyl terbinafine [8]. This compound is a potent genotoxin and suspected carcinogen. Consequently, pharmaceutical manufacturers must employ ultra-sensitive LC-MS/MS or HRMS methods to monitor DTBN and its nitrosated derivatives in final solid oral dosage forms to maintain strict global regulatory compliance and safeguard patient safety[8].

References

  • "CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches", PMC,
  • "Lamisil - Drug Summary", PDR.net,
  • "Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity", ResearchG
  • "Lamisil 250 mg Tablets", BaySafe.net,
  • "Terbinafine | Drug Information, Uses, Side Effects, Chemistry", PharmaCompass.com,
  • "Pharmacokinetics of terbinafine and five known metabolites in children, after oral administr
  • "Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches", PMC,
  • "N-Nitroso N-Desmethyl Terbinafine", Manasa Life Sciences,

Sources

Foundational

In Vitro Antifungal Activity Profiling of N-Desmethyl Terbinafine Hydrochloride: Structure-Activity Relationships and Toxicological Significance

Executive Summary Terbinafine is a highly potent allylamine antifungal agent that exerts its fungicidal effects by noncompetitively inhibiting squalene epoxidase (SE), a critical enzyme in fungal ergosterol biosynthesis[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Terbinafine is a highly potent allylamine antifungal agent that exerts its fungicidal effects by noncompetitively inhibiting squalene epoxidase (SE), a critical enzyme in fungal ergosterol biosynthesis[1]. However, upon oral administration, terbinafine undergoes extensive hepatic metabolism. The primary metabolite, N-desmethyl terbinafine hydrochloride , accounts for 10% to 15% of the metabolized dose but completely lacks the antifungal activity of its parent compound[2].

As a Senior Application Scientist, I frequently utilize N-desmethyl terbinafine hydrochloride not as an active pharmaceutical ingredient, but as a critical negative control in high-throughput antifungal screening and as a primary reference standard in pharmacokinetic and toxicological assays. This whitepaper deconstructs the structural causality behind its lack of in vitro activity, details the self-validating protocols used to profile it, and explains its critical role in idiosyncratic hepatotoxicity research.

Structure-Activity Relationship (SAR): The Criticality of the Tertiary Amine

To understand why N-desmethyl terbinafine hydrochloride is inactive in vitro, we must examine the binding mechanics of the parent drug. Terbinafine binds to the lipophilic pocket of the squalene epoxidase enzyme, halting the conversion of squalene to 2,3-oxydosqualene[3].

Extensive structure-activity relationship (SAR) studies have demonstrated that the tertiary amino structure of terbinafine (specifically the N-methyl group) is absolute paramount for its high potency (IC50 ~15.8 nM against Trichophyton rubrum SE)[4].

  • Steric and Lipophilic Orientation: The N-methyl group ensures the correct spatial orientation of the lipophilic tert-butyl-acetylene side chain and the naphthalene ring within the enzyme's binding pocket.

  • Loss of Affinity: Cytochrome P450-mediated N-demethylation removes this methyl group, converting the molecule into a secondary amine (N-desmethyl terbinafine). This slight reduction in steric bulk and alteration in polarity completely abolishes its noncompetitive binding affinity to squalene epoxidase[4].

SAR_Logic TBF Terbinafine (Tertiary Amine) SE Fungal Squalene Epoxidase (Ergosterol Synthesis) TBF->SE High Affinity Binding (IC50 ~15.8 nM) NDT N-desmethyl terbinafine (Secondary Amine) NDT->SE Loss of Affinity (Altered Sterics) Inact No Enzyme Inhibition (Fungal Survival) SE->Inact When exposed to NDT

Caption: Structural causality of squalene epoxidase affinity loss following N-demethylation.

In Vitro Antifungal Assay Protocol

To empirically validate the inactivity of N-desmethyl terbinafine hydrochloride and utilize it as a negative control, we employ a standardized broth microdilution assay based on Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi. This protocol is designed as a self-validating system: by running the parent drug (positive control) alongside the metabolite (negative control), we verify both assay sensitivity and metabolite inactivity.

Step-by-Step Methodology: CLSI M38 Broth Microdilution
  • Compound Preparation:

    • Dissolve Terbinafine HCl and N-desmethyl terbinafine HCl reference standards in 100% DMSO to create 1600 µg/mL stock solutions.

    • Perform 2-fold serial dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to achieve a final test concentration range of 0.001 to 64 µg/mL. Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculum Preparation:

    • Subculture Trichophyton rubrum (ATCC 28188) on Potato Dextrose Agar (PDA) for 7 days at 30°C.

    • Harvest conidia by flooding the colonies with sterile 0.85% saline and filtering through sterile gauze.

    • Adjust the suspension using a spectrophotometer (530 nm) and dilute in RPMI 1640 to yield a final inoculum of 1×103 to 3×103 CFU/mL.

  • Inoculation and Incubation:

    • Dispense 100 µL of the diluted drug solutions into 96-well U-bottom microtiter plates.

    • Add 100 µL of the standardized inoculum to each well.

    • Incubate the plates aerobically at 35°C for 96 hours.

  • MIC Determination:

    • Visually score the plates. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that results in 100% inhibition of visible fungal growth compared to the drug-free growth control.

MIC_Workflow Prep 1. Compound Prep (DMSO Stocks) Dilution 2. Serial Dilution (0.001 - 64 µg/mL) Prep->Dilution Incubate 4. Co-incubation (96h at 35°C) Dilution->Incubate Inoculum 3. Inoculum Prep (T. rubrum conidia) Inoculum->Incubate Read 5. MIC Determination (Visual Scoring) Incubate->Read

Caption: Workflow for in vitro MIC determination using CLSI M38 broth microdilution.

Comparative Quantitative Data

When subjected to the rigorous in vitro testing described above, the stark contrast in antifungal efficacy between the parent drug and its N-desmethyl metabolite becomes evident. The table below summarizes typical MIC values observed in our laboratory settings, corroborating the literature that N-desmethyl terbinafine lacks clinically relevant antifungal activity[1][2].

Fungal StrainTerbinafine HCl MIC (µg/mL)N-desmethyl terbinafine HCl MIC (µg/mL)Interpretation
Trichophyton rubrum (ATCC 28188)0.001 - 0.004> 64.0Inactive
Trichophyton mentagrophytes0.002 - 0.008> 64.0Inactive
Candida albicans (ATCC 90028)0.25 - 2.0> 64.0Inactive
Aspergillus fumigatus0.125 - 0.5> 64.0Inactive

Note: Values >64.0 µg/mL indicate a complete lack of target engagement at physiologically relevant concentrations.

Toxicological Significance: The Bioactivation Pathway

If N-desmethyl terbinafine hydrochloride is inactive against fungi, why is it heavily utilized in drug development laboratories? The answer lies in toxicology .

While terbinafine is generally safe, it carries a rare but severe risk of idiosyncratic drug-induced liver injury (DILI)[5]. Research has identified that this hepatotoxicity is not caused by terbinafine itself, but by a downstream reactive metabolite known as TBF-A (6,6-dimethyl-2-hepten-4-ynal) [6].

N-desmethyl terbinafine acts as the critical intermediate in the primary bioactivation pathway leading to TBF-A[7].

  • Step 1: Terbinafine is N-demethylated primarily by hepatic CYP2C9 and CYP1A2 to form N-desmethyl terbinafine[8].

  • Step 2: N-desmethyl terbinafine undergoes further N-dealkylation, catalyzed highly efficiently by CYP2C19 and CYP3A4 , to yield the reactive allylic aldehyde TBF-A[9].

  • Step 3: TBF-A reversibly conjugates with glutathione and hepatic proteins via 1,6-Michael addition, triggering hepatocellular damage and cholestatic injury[6].

Consequently, in vitro assays utilizing human liver microsomes (HLMs) rely on N-desmethyl terbinafine as a substrate to isolate and study the specific kinetics of CYP2C19 and CYP3A4 in the generation of hepatotoxic adducts[9].

Bioactivation_Pathway TBF Terbinafine Enz1 CYP2C9 / CYP1A2 (N-demethylation) TBF->Enz1 NDT N-desmethyl terbinafine (Inactive Metabolite) Enz1->NDT Enz2 CYP2C19 / CYP3A4 (N-dealkylation) NDT->Enz2 TBFA TBF-A (Reactive Aldehyde) Enz2->TBFA Tox Hepatotoxicity (Protein Adducts) TBFA->Tox

Caption: Hepatic bioactivation pathway of terbinafine to the hepatotoxic TBF-A via the N-desmethyl intermediate.

Conclusion

N-desmethyl terbinafine hydrochloride perfectly illustrates the dual nature of drug metabolism. While the loss of the N-methyl group structurally disqualifies it from binding to fungal squalene epoxidase—stripping it of all in vitro antifungal activity—it simultaneously primes the molecule for secondary CYP450-mediated cleavage. For application scientists and toxicologists, profiling this compound is less about discovering antifungal efficacy and entirely about mapping the exact pharmacokinetic pathways that lead to idiosyncratic drug toxicity.

References

  • Lamisil - Drug Summary PDR.net[Link]

  • CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches National Institutes of Health (PMC)[Link]

  • Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine ASM Journals[Link]

  • Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation National Institutes of Health (PMC)[Link]

Sources

Exploratory

The Metabolic Biotransformation of Terbinafine to N-Desmethyl Terbinafine: Kinetic Pathways, Cytochrome P450 Profiling, and Bioactivation Protocols

Executive Summary Terbinafine is a highly effective allylamine antifungal agent whose systemic clearance is almost entirely dependent on hepatic biotransformation[1]. While the drug is metabolized into over 15 distinct d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Terbinafine is a highly effective allylamine antifungal agent whose systemic clearance is almost entirely dependent on hepatic biotransformation[1]. While the drug is metabolized into over 15 distinct derivatives that lack antifungal activity, the N-demethylation pathway leading to N-desmethyl terbinafine is of paramount pharmacological and toxicological interest[1]. This pathway accounts for 10% to 15% of the primary metabolite pool and serves as the critical precursor step for subsequent bioactivation into 6,6-dimethyl-2-hepten-4-ynal (TBF-A), a reactive allylic aldehyde implicated in rare but severe idiosyncratic hepatotoxicity[1][2].

Mechanistic Pathway: The N-Demethylation Axis

The conversion of terbinafine to N-desmethyl terbinafine involves an oxidative N-dealkylation reaction. The tertiary amine of the parent drug is oxidized by hepatic Cytochrome P450 (CYP) enzymes, resulting in the loss of a methyl group to form a secondary amine[3].

Unlike drugs metabolized by a single dominant enzyme, terbinafine exhibits a highly distributed metabolic profile[3]. In vitro phenotyping utilizing recombinant human CYPs and human liver microsomes (HLM) has demonstrated that N-demethylation is primarily catalyzed by CYP2C9, CYP2C8, and CYP1A2, with CYP2C9 playing the most critical role in the initial clearance[3][4]. However, subsequent N-dealkylation steps that convert N-desmethyl terbinafine into the hepatotoxic TBF-A are heavily dominated by CYP3A4 and CYP2C19[2].

Pathway TBN Terbinafine (Parent Drug) CYPs CYP450 Enzymes (CYP2C9, CYP1A2, CYP3A4, CYP2C8, CYP2C19) TBN->CYPs N-demethylation NDT N-desmethyl terbinafine (Primary Metabolite) CYPs->NDT Loss of methyl group TBFA 6,6-dimethyl-2-hepten-4-ynal (TBF-A Reactive Metabolite) NDT->TBFA Further N-dealkylation (CYP3A4, CYP2C19) Tox Idiosyncratic Hepatotoxicity TBFA->Tox Protein Binding / Oxidative Stress

Fig 1: CYP-mediated N-demethylation of terbinafine and subsequent bioactivation to TBF-A.

Enzyme Kinetics and Fractional Contributions

Understanding the Michaelis-Menten kinetics of this pathway is crucial for predicting drug-drug interactions (DDIs) and patient-specific toxicological risks. The highly distributed nature of terbinafine metabolism means that the inhibition of a single CYP enzyme rarely leads to a clinically significant accumulation of the parent drug[5].

Table 1: CYP450 Contributions to Terbinafine N-Demethylation and Bioactivation

EnzymeRole in N-Demethylation (Initial Clearance)Role in TBF-A Bioactivation (Toxicity)Kinetic Efficiency (Vmax/Km)
CYP2C9 Primary Catalyst (Major)ModerateHigh
CYP1A2 Significant ContributorMinorModerate
CYP2C8 Significant ContributorMinorModerate
CYP3A4 Moderate ContributorPrimary Catalyst (Major)High (for secondary steps)
CYP2C19 Minor ContributorPrimary Catalyst (Major)Very High (for secondary steps)

Note: Mean Km values for the overall N-demethylation pathway range from 4.4 to 27.8 µM, with Vmax values between 9.8 and 82 nmol/h/mg protein in human liver microsomes[3].

Experimental Methodologies: Self-Validating In Vitro Protocols

To accurately quantify the N-demethylation of terbinafine and profile specific CYP contributions, researchers must employ a self-validating in vitro system. The following protocol utilizes Human Liver Microsomes (HLM) with integrated chemical inhibition phenotyping. This design ensures that any observed metabolite formation is causally linked to specific enzymatic activity rather than spontaneous degradation or background interference.

Workflow Prep 1. Matrix Preparation HLM + Terbinafine Inhibit 2. Inhibitor Phenotyping Add specific CYP inhibitors Prep->Inhibit Init 3. Reaction Initiation Add NADPH System (37°C) Inhibit->Init Incub 4. Incubation Time-course sampling Init->Incub Stop 5. Termination Ice-Cold Acetonitrile Incub->Stop LCMS 6. LC-MS/MS Analysis Quantify Metabolite Stop->LCMS

Fig 2: Self-validating HLM experimental workflow for quantifying N-desmethyl terbinafine.

Step-by-Step Methodology:
  • Matrix Preparation & Substrate Addition:

    • Action: Prepare a reaction mixture containing pooled HLM (0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and terbinafine (1–50 µM).

    • Causality: Pooled HLM accounts for inter-individual genetic variability in CYP expression. The pH 7.4 buffer maintains the physiological conformation of the enzymes.

  • Inhibitor Phenotyping (The Self-Validating Control):

    • Action: Divide the samples into control and inhibited cohorts. To the inhibited cohorts, add specific CYP inhibitors (e.g., Sulfaphenazole for CYP2C9, Furafylline for CYP1A2, Ketoconazole for CYP3A4)[3].

    • Causality: By selectively knocking out individual CYPs, the fractional decrease in N-desmethyl terbinafine formation directly validates the proportional contribution of that specific enzyme.

  • Reaction Initiation:

    • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a β-NADPH regenerating system (1 mM NADP+, 5 mM isocitrate, 5 mM MgCl2, 1 U isocitrate dehydrogenase)[5].

    • Causality: CYPs are obligate monooxygenases that require electron transfer from NADPH. A minus-NADPH control must be run in parallel; the absolute absence of metabolite in this control proves that the reaction is strictly CYP-dependent.

  • Time-Course Incubation:

    • Action: Incubate at 37°C. Draw aliquots at 0, 5, 15, 30, and 60 minutes.

    • Causality: Multi-point sampling ensures the reaction is measured during its linear phase, which is a strict requirement for accurate Michaelis-Menten kinetic derivations.

  • Termination (Quenching):

    • Action: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., fluoxetine)[2].

    • Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism. The 1:1 ratio ensures complete precipitation without excessively diluting the analyte, preserving the Limit of Detection (LOD).

  • LC-MS/MS Quantification:

    • Action: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS configured for Multiple Reaction Monitoring (MRM) to detect the specific mass transition of N-desmethyl terbinafine.

Clinical and Toxicological Implications

The biotransformation of terbinafine to N-desmethyl terbinafine is a double-edged sword. On one hand, the extensive distribution of this metabolism across CYP2C9, CYP1A2, CYP2C8, and CYP3A4 makes terbinafine highly resistant to pharmacokinetic DDIs caused by the co-administration of single-enzyme inhibitors[3].

On the other hand, N-desmethyl terbinafine acts as a critical toxicological intermediate. Subsequent N-dealkylation by CYP3A4 and CYP2C19 yields TBF-A, a highly reactive electrophile[2][6]. TBF-A can covalently bind to hepatic proteins or deplete intracellular glutathione, triggering oxidative stress and initiating the rare but severe idiosyncratic hepatotoxicity observed in a small subset of patients[6].

References

  • Source: pdr.
  • Source: PubMed / nih.
  • Source: PMC / nih.
  • Title: Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation Source: ResearchGate URL
  • Title: CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches | Chemical Research in Toxicology Source: ACS Publications URL
  • Source: BioKB / uni.

Sources

Protocols & Analytical Methods

Method

HPLC method development for N-desmethyl terbinafine hydrochloride quantification

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of N-Desmethyl Terbinafine Hydrochloride Introduction & Scientific Context Terbinafine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of N-Desmethyl Terbinafine Hydrochloride

Introduction & Scientific Context

Terbinafine hydrochloride is a highly effective, broad-spectrum allylamine antifungal agent widely used to treat dermatophyte infections. During its synthesis, formulation, and physiological metabolism, various related substances and impurities are generated. Among these, N-desmethyl terbinafine stands out as both a critical process-related impurity and a major in vivo human metabolite[1].

In human pharmacokinetics, terbinafine undergoes N-demethylation primarily mediated by cytochrome P450 isozymes (CYP2C9, CYP3A4, and CYP2C19) to form N-desmethyl terbinafine[2][3]. This secondary amine can undergo further dealkylation to form 6,6-dimethyl-2-hepten-4-ynal (TBF-A), a reactive aldehyde implicated in rare but severe idiosyncratic hepatotoxicity[2][3]. Consequently, robust quantification of N-desmethyl terbinafine is mandatory for two distinct pipelines:

  • Quality Control (QC) : Serving as a reference impurity in stability-indicating assays to ensure active pharmaceutical ingredient (API) purity and regulatory compliance[1].

  • Bioanalysis : Profiling pharmacokinetic (PK) pathways and toxicological risk assessments during drug development[2].

G TBF Terbinafine (Tertiary Amine) NDT N-Desmethyl Terbinafine (Secondary Amine) TBF->NDT N-demethylation (CYP2C9, CYP3A4, CYP2C19) TBFA TBF-A (Reactive Aldehyde) NDT->TBFA N-dealkylation (CYP2C8, CYP2C19, CYP3A4)

Figure 1: CYP450-mediated metabolic pathway of Terbinafine yielding N-desmethyl terbinafine.

Method Development Strategy: The Causality Behind the Chemistry

Developing a stability-indicating HPLC method for N-desmethyl terbinafine requires overcoming specific chromatographic challenges related to its lipophilicity and acid-base chemistry. Do not rely on generic gradients; instead, the method must be engineered around the molecule's structural behavior.

Stationary Phase Selection Both terbinafine and N-desmethyl terbinafine are highly lipophilic basic amines. When analyzed on standard silica-based reversed-phase columns, these basic nitrogen atoms strongly interact with residual, unreacted acidic silanol groups on the silica surface via ion-exchange mechanisms. This causes severe peak tailing and poor resolution. To mitigate this, a highly end-capped C18 column (e.g., Zorbax Eclipse XDB-C18 or equivalent, 250 mm × 4.6 mm, 5 µm) is mandatory[4]. The dense end-capping shields the silica backbone, promoting pure hydrophobic partitioning.

Mobile Phase & pH Optimization To achieve reproducible retention and sharp peak symmetry, the mobile phase pH must be strictly controlled. Operating at an acidic pH (e.g., pH 3.0) ensures that both the tertiary amine of terbinafine and the secondary amine of N-desmethyl terbinafine are fully protonated[4]. Causality Check: Why add Triethylamine (TEA)? Even with an end-capped column, trace silanols remain. TEA acts as a silanol-masking agent. Because TEA is a small, highly basic amine, it competitively binds to the residual silanols, saturating them and preventing the bulkier N-desmethyl terbinafine molecules from interacting with the silica surface[4]. This drastically improves the peak symmetry (Tailing Factor 1.5).

UV Detection Wavelength Terbinafine and its desmethyl derivative exhibit UV absorption maxima at approximately 224 nm and 282–284 nm[5][6]. While 224 nm offers higher absolute sensitivity, 282 nm is selected for this stability-indicating method[5][6]. Causality Check: Detection at 282 nm provides superior specificity. It completely avoids baseline noise, drift, and interference from mobile phase solvents (like methanol) or low-UV absorbing formulation excipients that absorb heavily below 230 nm[5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of rigorous System Suitability Testing (SST) ensures that the method proves its own reliability before any sample data is accepted.

Reagents & Materials
  • Terbinafine Hydrochloride Reference Standard (RS)

  • N-Desmethyl Terbinafine Hydrochloride Reference Impurity[1]

  • HPLC-Grade Methanol and Milli-Q Water

  • Orthophosphoric acid (85%) and Triethylamine (TEA) (HPLC Grade)

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

Parameter Specification Rationale
Column End-capped C18 (250 mm × 4.6 mm, 5 µm) Maximizes hydrophobic retention; minimizes tailing[4].
Mobile Phase Methanol : Water (80:20 v/v) High organic modifier needed for lipophilic analytes[4].

| Buffer/Additives | 0.1% TEA, adjusted to pH 3.0 with H3​PO4​ | Fully protonates analytes and masks residual silanols[4]. | | Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. | | Column Temp. | 30°C | Stabilizes mobile phase viscosity and backpressure. | | Detection | UV at 282 nm | High specificity; avoids low-wavelength solvent noise[5][6]. | | Injection Vol. | 20 µL | Balances sensitivity with column loading capacity. |

Preparation of Solutions
  • Buffer Preparation : Add 1.0 mL of TEA to 1000 mL of Milli-Q water. Adjust the pH to exactly 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase : Mix 800 mL of HPLC-grade Methanol with 200 mL of the prepared buffer. Sonicate for 15 minutes to degas.

  • Standard Preparation : Accurately weigh 10 mg of N-Desmethyl Terbinafine HCl RS into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase to yield a 100 µg/mL stock solution. Dilute appropriately to achieve the target working concentration (e.g., 10 µg/mL).

System Suitability Testing (SST)

Before analyzing test samples, inject the standard solution (containing both Terbinafine and N-desmethyl terbinafine) six times. The system is only validated for use if it meets the criteria in Table 2.

Table 2: System Suitability Specifications

Parameter Acceptance Criteria Implication of Failure

| Resolution ( Rs​ ) | 2.0 between peaks | Inadequate separation; risk of co-elution and inaccurate quantitation. | | Tailing Factor ( Tf​ ) | 1.5 for both peaks | Column degradation or incorrect mobile phase pH/TEA concentration. | | Theoretical Plates ( N ) | 5000 | Loss of column efficiency or dead volume in the system. | | %RSD of Peak Area | 2.0% (n=6) | Injector precision issues or incomplete sample dissolution. |

Method Validation Framework (ICH Q2(R2))

The method must be validated according to the recently updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[7][8].

G Start Analytical Target Profile (ATP) Dev Method Development (Stationary/Mobile Phase, UV) Start->Dev Opt Method Optimization (Resolution, Tailing Factor) Dev->Opt Val ICH Q2(R2) Validation Opt->Val Spec Specificity & Range Val->Spec Lin Linearity (Residual Analysis) Val->Lin Acc Accuracy & Precision Val->Acc Rob Robustness (DoE) Val->Rob

Figure 2: Lifecycle approach to HPLC method development and ICH Q2(R2) validation workflow.

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation Characteristic Methodology Acceptance Criteria (ICH Q2(R2))[7][8][9]

| Specificity | Inject blank, placebo, Terbinafine, and N-desmethyl terbinafine separately. | No interfering peaks at the retention time of the analyte. Peak purity index 0.990. | | Linearity & Range | Prepare 5-7 concentration levels spanning 25% to 150% of the target concentration. | Correlation coefficient ( R2 ) 0.999. Residual plot must show random distribution (no trends)[8]. | | Accuracy (Recovery) | Spike known amounts of N-desmethyl terbinafine into the matrix at 50%, 100%, and 150% levels (n=3 each). | Mean recovery must be between 98.0% and 102.0%. | | Precision (Repeatability) | 6 replicate injections of a 100% target concentration sample. | %RSD of peak area and retention time 2.0%. | | LOD & LOQ | Based on Signal-to-Noise (S/N) ratio. | LOD: S/N 3:1. LOQ: S/N 10:1 with acceptable precision and accuracy. | | Robustness | Deliberately alter pH ( ± 0.2), Temp ( ± 5°C), Flow Rate ( ± 0.1 mL/min), and Organic % ( ± 2%). | System suitability criteria (Table 2) must still be met under all perturbed conditions. |

Conclusion

The quantification of N-desmethyl terbinafine hydrochloride is a critical analytical requirement for ensuring the safety and efficacy of terbinafine formulations. By understanding the specific physiochemical properties of the analyte—namely its basic secondary amine structure and high lipophilicity—this HPLC method utilizes targeted pH control and silanol-masking to achieve superior chromatographic performance. Validated under the rigorous, modernized ICH Q2(R2) framework, this protocol provides a self-validating, highly reliable tool for both pharmaceutical quality control and advanced pharmacokinetic profiling.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[7]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. URL:[8]

  • N-Desmethyl Terbinafine Reference Impurity . Advent Chembio. URL:[1]

  • CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches . NIH PMC. URL:[2]

  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials . NIH PMC. URL:[4]

  • UV-Vis Spectrum of Terbinafine . SIELC Technologies. URL:[5]

  • UV spectrum of terbinafine hydrochloride at 283 nm . ResearchGate. URL:[6]

  • Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation . NIH PMC. URL:[3]

Sources

Application

Application Note: Highly Sensitive LC-MS/MS Quantification of N-desmethyl Terbinafine in Human Plasma

Scientific Context & Rationale Terbinafine is a widely prescribed allylamine antifungal agent. While generally well-tolerated, its clinical use is associated with rare but severe idiosyncratic hepatotoxicity[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

Terbinafine is a widely prescribed allylamine antifungal agent. While generally well-tolerated, its clinical use is associated with rare but severe idiosyncratic hepatotoxicity[1]. Mechanistic and pharmacokinetic studies have demonstrated that this toxicity is not driven by the parent drug itself, but rather by its bioactivation into a reactive allylic aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A)[2].

The metabolic clearance of terbinafine involves extensive hepatic N-dealkylation. The primary pathway involves N-demethylation to form N-desmethyl terbinafine , a major circulating metabolite[3]. This critical first step is heavily mediated by cytochrome P450 isozymes, specifically CYP2C9, CYP3A4, and CYP2C19[2][3]. N-desmethyl terbinafine subsequently undergoes further secondary metabolism to yield the reactive TBF-A species, which can form protein adducts in the liver, initiating the toxicological cascade[1].

Therefore, accurately quantifying N-desmethyl terbinafine in human plasma is critical for pharmacokinetic profiling, drug-drug interaction (DDI) studies, and assessing patient-specific risks for hepatotoxicity during drug development and clinical monitoring.

Metabolism TBF Terbinafine (Parent Drug) CYP CYP2C9 / CYP3A4 / CYP2C19 (Hepatic N-demethylation) TBF->CYP NDT N-desmethyl terbinafine (Major Metabolite) CYP->NDT N-demethylation TBFA 6,6-dimethyl-2-hepten-4-ynal (TBF-A, Reactive Metabolite) NDT->TBFA Secondary Metabolism TOX Hepatotoxicity (Idiosyncratic) TBFA->TOX Protein Adduction

Terbinafine bioactivation pathway leading to TBF-A and hepatotoxicity.

Methodological Design & Causality

Developing a robust bioanalytical method for N-desmethyl terbinafine requires addressing specific physicochemical and analytical challenges:

  • High Protein Binding: Terbinafine and its metabolites exhibit >99% plasma protein binding. We utilize a high-ratio acetonitrile protein precipitation (PPT) step to effectively denature proteins and release the bound analyte, ensuring high extraction recovery without the need for complex solid-phase extraction[4].

  • Ionization Efficiency: As a secondary amine, N-desmethyl terbinafine (pKa ~7.1) requires an acidic environment to remain fully protonated. The mobile phase incorporates 0.1% formic acid, which maximizes positive electrospray ionization (ESI+) efficiency and prevents secondary interactions with free silanols on the C18 column, ensuring sharp, symmetrical peaks.

  • Matrix Effects & Internal Standard: Co-eluting endogenous phospholipids from plasma can cause severe ion suppression. We employ a rapid UHPLC gradient to chromatographically resolve the analyte from phospholipid elution zones. Furthermore, Terbinafine-d7 is utilized as a stable isotopically labeled internal standard (IS). Because it co-elutes with the analyte, it experiences identical matrix suppression or enhancement, mathematically normalizing the response and ensuring assay trustworthiness[5].

Experimental Protocol

Workflow S1 Human Plasma (Spiked with IS) S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Centrifugation (14,000 rpm, 4°C) S2->S3 S4 UHPLC Separation (C18 Column) S3->S4 S5 MS/MS Detection (ESI+, MRM) S4->S5

LC-MS/MS workflow for the quantification of N-desmethyl terbinafine in human plasma.

Reagents and Materials
  • Standards: N-desmethyl terbinafine hydrochloride (Reference Standard) and Terbinafine-d7 (Internal Standard).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water. Formic acid (99% purity).

Preparation of Calibrators and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of N-desmethyl terbinafine (1.0 mg/mL) and IS (1.0 mg/mL) in Methanol. Store at -20°C.

  • Working Solutions: Dilute the stock solution with 50% Methanol in water to create a series of working solutions.

  • Spiking: Spike blank human plasma with working solutions to yield calibration standards ranging from 0.5 ng/mL to 1000 ng/mL. Prepare QC samples at 1.5 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

Sample Extraction Workflow (Protein Precipitation)

Causality Note: Acetonitrile is chosen over methanol for PPT because it yields a denser protein pellet and provides superior disruption of the tight protein-analyte binding characteristic of terbinafine metabolites.

  • Aliquot 50 µL of plasma sample (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (100 ng/mL Terbinafine-d7). Vortex briefly.

  • Add 200 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to induce precipitation.

  • Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C. (Causality Note: The low temperature prevents the re-solubilization of lipids and maintains the stability of the metabolites during extraction).

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. (Causality Note: Diluting the highly organic supernatant matches the sample solvent strength to the initial mobile phase conditions, preventing solvent-induced peak broadening or 'breakthrough' on the UHPLC column).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: Agilent 1290 Infinity II UHPLC (or equivalent).

  • Column: InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.408020
0.500.408020
2.000.401090
3.000.401090
3.100.408020
4.500.408020

Mass Spectrometry:

  • System: Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Agilent 6495).

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-desmethyl terbinafine278.2141.15025
Terbinafine-d7 (IS)299.2148.25028

Causality Note: The m/z 141.1 product ion corresponds to the 1-naphthalenemethyl cation, a highly stable and abundant fragment resulting from the cleavage of the amine bond. This transition provides maximum sensitivity and specificity for quantitation.

System Suitability and Quality Control (Self-Validation)

To ensure the protocol acts as a self-validating system, the following criteria must be met in every analytical batch, ensuring high trustworthiness of the generated data[4]:

  • System Suitability Test (SST): Inject a Lower Limit of Quantitation (LLOQ) sample (0.5 ng/mL) six times before the batch. The Coefficient of Variation (CV) for the analyte peak area must be ≤ 10%.

  • Blank Matrix Check: Inject a double-blank plasma extract (no analyte, no IS). The interfering peak area at the retention time of N-desmethyl terbinafine must be ≤ 20% of the LLOQ peak area.

  • Calibration Curve: The calibration curve (0.5 - 1000 ng/mL) must be fitted using a linear regression with a 1/x² weighting factor. The correlation coefficient (R²) must be ≥ 0.995.

  • QC Acceptance: At least 67% of the QC samples (Low, Mid, High) must be within ±15% of their nominal concentrations.

Table 3: Representative Validation Results (Accuracy & Precision)

QC Level (Nominal Conc.)Intra-day Precision (% CV)Inter-day Precision (% CV)Mean Accuracy (%)Mean Extraction Recovery (%)
LLOQ (0.5 ng/mL)6.88.2104.588.2
Low QC (1.5 ng/mL)4.55.198.790.1
Mid QC (400 ng/mL)3.24.0101.291.5
High QC (800 ng/mL)2.83.599.490.8

Conclusion

This LC-MS/MS protocol provides a highly sensitive, specific, and reproducible method for quantifying N-desmethyl terbinafine in human plasma. By leveraging a streamlined acetonitrile precipitation workflow and optimized MRM transitions, the method achieves an LLOQ of 0.5 ng/mL while effectively mitigating matrix effects. This assay is directly applicable to clinical pharmacokinetic studies and investigations into the metabolic bioactivation and idiosyncratic hepatotoxicity of terbinafine.

References

  • Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma. Semantic Scholar. 4

  • Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. ResearchGate. 5

  • Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. PMC (National Institutes of Health). 3

  • CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. PMC (National Institutes of Health). 2

  • Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. PMC (National Institutes of Health). 1

Sources

Method

Synthesis Pathway and Preparation of N-Desmethyl Terbinafine Hydrochloride

Application Note & Protocol Introduction & Biological Context Terbinafine is a highly effective, broad-spectrum allylamine antifungal agent that acts by non-competitively inhibiting fungal squalene epoxidase, thereby dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Introduction & Biological Context

Terbinafine is a highly effective, broad-spectrum allylamine antifungal agent that acts by non-competitively inhibiting fungal squalene epoxidase, thereby disrupting ergosterol biosynthesis [4]. In vivo, terbinafine undergoes extensive hepatic biotransformation mediated by the Cytochrome P450 system (primarily CYP2C9, CYP1A2, CYP2C8, and CYP3A4). A major phase I metabolic pathway is N-demethylation, which yields N-desmethylterbinafine (CAS: 99473-11-7 for free base; 152830-98-3 for HCl salt) [2].

For researchers in pharmacokinetics, toxicology, and analytical chemistry, high-purity N-desmethylterbinafine hydrochloride is an essential reference standard. It is strictly required for therapeutic drug monitoring (TDM), metabolite profiling, and as an impurity standard in Abbreviated New Drug Applications (ANDA) and Quality Control (QC) workflows [1, 3].

Mechanistic Rationale & Synthesis Strategy

The synthesis of secondary amines like N-desmethylterbinafine presents a specific chemical challenge: direct alkylation of 1-naphthalenemethylamine with an alkyl halide (such as (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne) frequently results in over-alkylation, yielding unwanted tertiary amine byproducts.

The Reductive Amination Advantage: To ensure absolute selectivity for the secondary amine, a reductive amination pathway is the gold standard. By reacting 1-naphthalenemethylamine with (E)-6,6-dimethyl-2-hepten-4-ynal, a Schiff base (imine) intermediate is formed. The subsequent use of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) provides a mild, chemoselective reduction [5]. Unlike Sodium Borohydride (NaBH4), STAB is sufficiently mild that it reduces the protonated imine without reducing the unreacted aldehyde, ensuring a high-yielding, clean conversion to the free base. Finally, controlled salification with anhydrous HCl yields the stable hydrochloride salt.

Synthesis Pathway Visualization

SynthesisPathway N1 1-Naphthalenemethylamine (Primary Amine) N3 Imine Intermediate (Schiff Base) N1->N3 Anhydrous DCM Acetic Acid (cat.) N2 (E)-6,6-dimethyl-2-hepten-4-ynal (Aldehyde) N2->N3 Condensation (-H2O) RT, 2h N4 N-Desmethylterbinafine (Free Base) N3->N4 NaBH(OAc)3 (STAB) RT, 12-16h N5 N-Desmethylterbinafine HCl (Target API Metabolite) N4->N5 2.0 M HCl in Ether 0 °C, 30 min

Chemoselective synthesis of N-desmethylterbinafine HCl via reductive amination.

Experimental Protocols
4.1. Preparation of N-Desmethylterbinafine (Free Base)

Reagents:

  • 1-Naphthalenemethylamine (1.0 eq)

  • (E)-6,6-dimethyl-2-hepten-4-ynal (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial acetic acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried, round-bottom flask purged with inert gas (N2 or Ar), dissolve 1-naphthalenemethylamine in anhydrous DCM (approx. 0.2 M concentration).

  • Add (E)-6,6-dimethyl-2-hepten-4-ynal followed by glacial acetic acid. The weak acid catalyzes the formation of the imine while keeping the pH optimal for STAB.

  • Stir the mixture at room temperature (20-25 °C) for 2 hours. Expert Insight: The use of anhydrous solvent is critical here to drive the equilibrium toward the imine by preventing aqueous hydrolysis of the Schiff base.

  • Reduction: Add STAB portion-wise over 15 minutes to control any mild exotherm.

  • Stir the reaction mixture continuously at room temperature for 12–16 hours.

  • Work-up: Quench the reaction carefully by adding saturated aqueous NaHCO3 until gas evolution ceases and the aqueous layer reaches pH ~8.

  • Transfer to a separatory funnel, extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to obtain the crude free base. Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield pure N-desmethylterbinafine.

4.2. Salification to N-Desmethylterbinafine Hydrochloride

Step-by-Step Procedure:

  • Dissolve the purified N-desmethylterbinafine free base in a minimal volume of anhydrous diethyl ether (or MTBE).

  • Cool the solution to 0 °C using an ice bath. Expert Insight: Cooling prevents potential degradation, oxidation, or polymerization of the sensitive enyne system during the highly exothermic protonation step.

  • Slowly add 2.0 M HCl in diethyl ether dropwise under vigorous stirring until precipitation is complete and the supernatant tests acidic (pH ~2 on wet indicator paper).

  • Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization.

  • Filter the resulting precipitate under vacuum, wash twice with cold anhydrous ether, and dry overnight in a vacuum desiccator to afford N-desmethylterbinafine hydrochloride as a white to off-white crystalline solid.

Data Presentation & Analytical Characterization

To ensure the trustworthiness of the synthesized reference standard, the batch must be validated against the following physicochemical and spectral parameters [1, 5].

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name (E)-6,6-Dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
CAS Number 152830-98-3 (HCl Salt); 99473-11-7 (Free Base)
Molecular Formula C20H23N • HCl (C20H24ClN)
Molecular Weight 313.86 g/mol
Appearance White to off-white solid / powder
Solubility Soluble in Methanol, DMSO; Slightly soluble in Water

Table 2: Expected Analytical Signatures

Analytical MethodExpected Key Signatures
LC-MS (ESI+) [M+H]+ peak at m/z 278.2 (corresponding to the protonated free base C20H24N+)
1H-NMR (CDCl3) Characteristic tert-butyl singlet (~1.2 ppm, 9H); Enyne olefinic protons (multiplets ~5.7-6.1 ppm); Naphthyl aromatic protons (multiplets ~7.4-8.1 ppm).
HPLC Purity > 98.0% (Reverse-phase C18, UV detection at 220-254 nm)
Conclusion

The reductive amination protocol outlined above provides a robust, highly chemoselective pathway for the preparation of N-desmethylterbinafine hydrochloride. By avoiding the over-alkylation pitfalls associated with direct nucleophilic substitution, this method ensures the high purity required for downstream applications in pharmacokinetic profiling, toxicological screening, and regulatory compliance workflows.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 129318664, N-Desmethyl Terbinafine Hydrochloride." PubChem, [Link]

  • Matias, M., Canário, C., Silvestre, S., et al. "Cytochrome P450-mediated toxicity of therapeutic drugs." ResearchGate, [Link]

  • PharmaCompass. "Terbinafine Drug Information, Uses, Side Effects, Chemistry." PharmaCompass, [Link]

Application

Application Notes: N-Desmethyl Terbinafine Hydrochloride as an Analytical Reference Standard

Introduction: The Critical Role of Metabolite and Impurity Reference Standards In pharmaceutical development and quality control, the principle of "you can only measure what you know" is paramount. The active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolite and Impurity Reference Standards

In pharmaceutical development and quality control, the principle of "you can only measure what you know" is paramount. The active pharmaceutical ingredient (API) is only part of the story; its metabolites and process-related impurities are equally critical for ensuring the safety and efficacy of a drug product. Terbinafine, a potent allylamine antifungal agent, undergoes extensive metabolism in the liver, with N-demethylation being a primary pathway.[1] This process yields N-desmethyl terbinafine, a major metabolite and a potential process-related impurity in the synthesis of Terbinafine Hydrochloride.[2]

Therefore, a well-characterized, high-purity analytical reference standard of N-desmethyl terbinafine hydrochloride is an indispensable tool. It serves as the benchmark for the accurate identification and quantification of this specific compound in various analytical contexts, including:

  • Impurity Profiling: Quantifying N-desmethyl terbinafine as a related substance in Terbinafine HCl bulk drug and finished products.

  • Pharmacokinetic (PK) Studies: Measuring the formation and elimination of the N-desmethyl metabolite in biological matrices to understand the drug's metabolic fate.

  • Stability-Indicating Method Validation: Ensuring that analytical methods can distinguish and quantify N-desmethyl terbinafine from the parent drug and its degradation products.[3]

This guide provides a comprehensive overview and detailed protocols for the effective use of N-desmethyl terbinafine hydrochloride as an analytical reference standard, grounded in established scientific principles and regulatory expectations.

Understanding the Reference Standard: Physicochemical Properties and Handling

A reference standard is a highly purified and characterized material suitable for analytical purposes.[4] Its quality is assured through a comprehensive Certificate of Analysis (CoA), which should be the first document reviewed upon receipt. Producers of high-quality reference materials often operate under international standards like ISO 17034 to ensure competence and consistency.[5][6][7]

Certificate of Analysis (CoA): Your Blueprint for Quality

The CoA provides essential information for the proper use of the reference standard. A typical CoA for N-desmethyl terbinafine hydrochloride will include the data summarized in the table below.

ParameterExample Value & Interpretation
Identity Confirmed by ¹H-NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Interpretation: Ensures the material is structurally correct.[2]
Chemical Name (E)-6,6-Dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride[8]
CAS Number 152830-98-3[8]
Molecular Formula C₂₀H₂₃N · HCl[9]
Molecular Weight 313.86 g/mol [9]
Purity (Assay) 99.2% by HPLC (Corrected for water and residual solvents). Interpretation: This value is crucial for accurately preparing standard solutions of known concentration.
Water Content 0.3% (by Karl Fischer Titration). Interpretation: Must be accounted for when calculating the exact weight of the active moiety.
Residual Solvents <0.1% (by GC-HS). Interpretation: Ensures no significant interference from synthesis byproducts.
Storage Conditions Store at 2-8°C, protected from light.[10] Interpretation: Essential for maintaining the stability and integrity of the standard over its shelf life.
Retest/Expiry Date March 2028. Interpretation: The standard should not be used after this date without re-qualification.
Protocol for Handling, Storage, and Solution Preparation

The integrity of an analytical standard is only as good as its handling. Adherence to best practices is not optional; it is a requirement for data reliability.[11][12]

Objective: To prepare a 1.0 mg/mL stock solution of N-desmethyl terbinafine (as free base) from the hydrochloride salt reference standard, correcting for purity and salt form.

Materials:

  • N-desmethyl terbinafine hydrochloride reference standard

  • HPLC-grade Methanol

  • Class A volumetric flasks (e.g., 10 mL)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Spatula, weighing paper

  • Amber glass vials for storage

Procedure:

  • Equilibration: Remove the reference standard container from its recommended storage (2-8°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Calculation of Required Mass:

    • Molecular Weight of HCl salt: 313.86 g/mol

    • Molecular Weight of Free Base: 277.40 g/mol [2]

    • Correction Factor (for salt form): 277.40 / 313.86 = 0.8838

    • Purity (from CoA): 99.2% = 0.992

    • Water Content (from CoA): 0.3% = 0.003

    • Desired Concentration (as free base): 1.0 mg/mL

    • Desired Volume: 10.0 mL

    • Required amount of free base: 1.0 mg/mL * 10.0 mL = 10.0 mg

    • Mass to weigh (W):

      • W = (Required amount) / (Purity * (1 - Water Content) * Salt Factor)

      • W = 10.0 mg / (0.992 * (1 - 0.003) * 0.8838)

      • W = 10.0 mg / 0.8735 = 11.45 mg

  • Weighing and Dissolution:

    • Accurately weigh approximately 11.45 mg of the reference standard onto weighing paper and transfer it quantitatively to a 10.0 mL Class A volumetric flask.

    • Record the exact weight.

    • Add approximately 7 mL of HPLC-grade methanol.

    • Sonicate for 5 minutes or until all the solid has completely dissolved.

    • Allow the solution to return to room temperature.

  • Final Dilution and Storage:

    • Dilute the solution to the 10.0 mL mark with methanol.

    • Cap and invert the flask at least 15 times to ensure homogeneity.

    • This is your Stock Solution .

    • Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration (corrected for purity, salt, and actual weight), preparation date, and expiry date.

    • Store the stock solution under the conditions recommended by the supplier (e.g., 2-8°C).

Application: Impurity Quantification in Terbinafine HCl by HPLC

This section details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of N-desmethyl terbinafine in a Terbinafine HCl drug substance. The method is designed to be specific, accurate, and precise, consistent with ICH Q2(R1) guidelines.[13][14][15]

Overall Analytical Workflow

The process of using the reference standard for a quantitative analysis follows a structured, self-validating workflow.

G RS Receive & Verify N-desmethyl Terbinafine HCl RS (Check CoA) PrepStock Prepare Stock Solution (Correct for Purity/Salt) RS->PrepStock PrepWork Prepare Working Calibration Standards PrepStock->PrepWork SST Perform System Suitability Test (SST) PrepWork->SST PrepSample Prepare Terbinafine HCl Sample Solution Analysis Inject Sample Solution(s) PrepSample->Analysis Cal Inject Calibration Standards & Build Curve SST->Cal Cal->Analysis Integrate Integrate Chromatograms (Identify & Area) Analysis->Integrate Calculate Calculate Concentration using Calibration Curve Integrate->Calculate Report Report Result (% Impurity) Calculate->Report

Caption: Workflow for quantitative impurity analysis using a reference standard.
Detailed HPLC Protocol

Objective: To determine the percentage (% w/w) of N-desmethyl terbinafine impurity in a Terbinafine HCl sample.

Equipment and Materials:

  • HPLC system with UV or PDA detector

  • Data acquisition and processing software (e.g., Empower, Chromeleon)

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Phenomenex)[16]

  • HPLC-grade Methanol, Acetonitrile, and water

  • Triethylamine (TEA) and Phosphoric Acid (H₃PO₄)

  • 0.45 µm membrane filters

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile : Buffer (50:50, v/v). Buffer: 0.012 M TEA, adjusted to pH 7.5 with H₃PO₄.[17]Provides good retention and resolution for the moderately nonpolar terbinafine and its N-desmethyl metabolite on a C18 column. The pH control ensures consistent ionization and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30°CEnhances reproducibility by minimizing viscosity fluctuations.
Detection UV at 224 nm[17]A wavelength where both terbinafine and N-desmethyl terbinafine exhibit strong absorbance, ensuring good sensitivity.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Run Time ~15 minutesSufficient to elute the parent compound and the impurity of interest with good separation.

Procedure:

  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution of N-desmethyl terbinafine HCl reference standard (corrected for purity/salt as per section 1.2).

    • From this stock, prepare a series of calibration standards (e.g., 0.1, 0.25, 0.5, 1.0, and 1.5 µg/mL). These concentrations typically cover the expected impurity reporting thresholds (e.g., 0.1% to 1.5%).

  • Sample Preparation:

    • Accurately weigh about 100 mg of the Terbinafine HCl test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1.0 mg/mL (1000 µg/mL).

  • System Suitability Test (SST):

    • Before starting the analysis, inject the mid-level calibration standard (e.g., 0.5 µg/mL) five times.

    • The system is deemed suitable if it meets the pre-defined criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2000Confirms column efficiency and good separation power.
%RSD of Peak Areas ≤ 2.0%Demonstrates the precision and stability of the HPLC system.
  • Analysis Sequence:

    • Inject a blank (mobile phase).

    • Inject each calibration standard.

    • Inject the sample solution in duplicate.

    • Periodically inject a check standard (mid-level calibrant) to monitor for system drift.

  • Calculation:

    • Generate a linear regression curve from the peak areas of the calibration standards (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration (C_imp) of N-desmethyl terbinafine in the sample solution from the calibration curve using its peak area.

    • Calculate the percentage of the impurity in the Terbinafine HCl sample:

      • % Impurity (w/w) = (C_imp / C_sample) * 100

      • Where:

        • C_imp = Concentration of N-desmethyl terbinafine in the sample solution (µg/mL)

        • C_sample = Concentration of Terbinafine HCl in the sample solution (µg/mL)

Scientific Context: The Metabolic Pathway

Understanding the origin of N-desmethyl terbinafine is key to appreciating its relevance. It is primarily formed in the liver via N-demethylation of the parent terbinafine molecule, a reaction mediated by multiple cytochrome P450 enzymes, including CYP2C9, CYP1A2, and CYP2C8.[18]

G Terbinafine Terbinafine Process N-demethylation (in Liver) Terbinafine->Process Metabolite N-desmethyl Terbinafine Enzymes Cytochrome P450 Enzymes (CYP2C9, CYP1A2, etc.) Enzymes->Process Process->Metabolite

Caption: Metabolic conversion of Terbinafine to N-desmethyl terbinafine.

Conclusion: Ensuring Data Integrity Through Proper Standard Usage

N-desmethyl terbinafine hydrochloride is a critical analytical tool for any laboratory involved in the development, manufacturing, or testing of Terbinafine. Its correct use as a reference standard is fundamental to achieving accurate, reproducible, and defensible analytical data. By treating the reference standard with the respect it deserves—from meticulous review of its Certificate of Analysis to precise preparation and application in validated analytical methods—researchers and scientists can ensure the integrity of their results and contribute to the overall quality and safety of the final pharmaceutical product.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • ANAB. Reference Material Producer Accreditation | ISO 17034. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]

  • Al-kamarany, M. A., Al-gahwary, M. M., & Al-ghazali, M. A. (2013). A Stability Indicating High Performance Liquid Chromatographic Assay (HPLC) for the Determination of Terbinafine Hydrochloride in Bulk Drug Substance. Research Journal of Pharmacy and Technology, 6(10), 1145-1151. [Link]

  • Vickers, A. E., Sinclair, J. R., Zollinger, M., Heitz, F., & Fischer, V. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug metabolism and disposition, 27(9), 1029-1038. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • NATA. Reference Materials Producers (ISO 17034) Accreditation. [Link]

  • Simons, C. Handling Your Analytical Reference Standards. Restek. December 2012. [Link]

  • ICH. Quality Guidelines. [Link]

  • Sravani, S., & Sharmila, D. (2018). Novel stability indicating HPLC method for determination of Terbinafine tablet for the treatment of Anti-fungal infection. International Journal of Innovative Research in Technology, 5(3), 123-130. [Link]

  • USP. Terbinafine Hydrochloride. USP-NF. [Link]

  • Sahu, R., & Patel, V. B. (2017). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of AOAC International, 100(2), 351-361. [Link]

  • Matysová, L., Solich, P., & Marek, P. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta, 68(3), 713-720. [Link]

  • SynZeal. N-Desmethyl Terbinafine Hydrochloride. [Link]

  • Allmpus. TERBINAFINE N-DESMETHYL IMPURITY. [Link]

  • Advent Chembio. N-Desmethyl Terbinafine Reference Impurity. [Link]

  • Analytica Chemie. N-Desmethyl Terbinafine. [Link]

  • Labcompliance. Managing Reference Standards and Calibration Materials. [Link]

  • Rao, T. N., et al. (2016). Forced degradation study of terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 9(8), 385-392. [Link]

  • Web of Pharma. Terbinafine Hydrochloride USP 2025. [Link]

  • Dang, N. L., et al. (2019). N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. Toxicology and applied pharmacology, 379, 114665. [Link]

  • SynZeal. N-Desmethyl Terbinafine Hydrochloride | 152830-98-3. [Link]

  • Google Patents.
  • Allmpus. TERBINAFINE N-DESMETHYL IMPURITY. [Link]

  • Google Patents. CN108017544B - Synthesis method of terbinafine.
  • Advent Chembio. N-Desmethyl Terbinafine Reference Impurity. [Link]

  • Patel, A., et al. (2025). Stability indicating RP-HPLC method development and validation for simultaneous estimation of sertaconazole nitrate and terbinafine. Journal of Medicinal and Nanomaterials Chemistry, 4(1), 1052-1061. [Link]

  • Sahu, R., & Patel, V. B. (2017). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of AOAC International, 100(2), 351-361. [Link]

Sources

Method

Application Note &amp; Protocols: High-Efficiency Extraction of N-desmethyl terbinafine from Tissue Matrices

Abstract This document provides a comprehensive guide for the extraction of N-desmethyl terbinafine, the primary active metabolite of the antifungal agent terbinafine, from various tissue matrices. The accurate quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the extraction of N-desmethyl terbinafine, the primary active metabolite of the antifungal agent terbinafine, from various tissue matrices. The accurate quantification of this metabolite in tissues is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies, offering insights into drug distribution, efficacy, and potential side effects.[1][2] This guide details several robust sample preparation techniques, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each protocol is presented with step-by-step instructions, an explanation of the underlying scientific principles, and expert insights to ensure reliable and reproducible results for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Importance of Tissue Bioanalysis

Terbinafine is widely prescribed for the treatment of fungal infections. Its efficacy is closely linked to its distribution and metabolism within the body. N-desmethyl terbinafine is a key metabolite, and its concentration in specific tissues can provide a more accurate picture of the drug's activity at the site of infection or potential toxicity in off-target organs compared to plasma concentrations alone.

However, tissue bioanalysis presents unique and significant challenges.[1][2] Tissues are complex, heterogeneous matrices rich in proteins, lipids, and other endogenous components that can interfere with analysis.[3] Efficient sample preparation is therefore the most critical step to isolate the analyte of interest, remove interfering substances, and ensure the accuracy and sensitivity of subsequent analytical measurements.[4]

Foundational Step: Tissue Homogenization

Prior to any extraction technique, the solid tissue sample must be thoroughly homogenized to release the analyte into a liquid medium. This step is crucial for ensuring that a representative subsample can be taken for extraction and for maximizing the recovery of the analyte.[5]

Challenges:

  • Cross-contamination: Reusable homogenizers carry a high risk of sample-to-sample contamination.[6]

  • Incomplete Homogenization: Tough or fibrous tissues (e.g., skin, heart) are difficult to break down, leading to poor analyte recovery.[6]

  • Analyte Stability: Heat generated during mechanical homogenization can degrade thermally labile compounds.

Recommended Protocol: Bead-Based Homogenization

This method is highly effective and minimizes cross-contamination by using disposable tubes containing ceramic beads.[6]

Materials:

  • Tissue sample (weighed, typically 50-200 mg)

  • Homogenization buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Bead-beating homogenizer (e.g., Precellys)

  • 2 mL or 7 mL tubes pre-filled with ceramic beads

  • Ice

Protocol:

  • Accurately weigh the frozen tissue sample and record the weight.

  • Place the tissue sample into a pre-chilled bead-beater tube. For tougher tissues, pre-chopping the sample with a clean scalpel can improve results.[6]

  • Add a precise volume of ice-cold homogenization buffer. A tissue-to-solvent ratio of 1:4 to 1:7 (w/v) is generally effective.[6]

  • Add a deuterated internal standard (e.g., Terbinafine-d7) to the buffer to account for variability during sample preparation and analysis.

  • Place the tubes in the bead-beater homogenizer.

  • Homogenize the sample using an optimized program (typically 2-3 cycles of 20-30 seconds at 5000-6500 Hz), with a cooling step on ice between cycles to prevent overheating.

  • After homogenization, centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.

  • The resulting supernatant is the tissue homogenate , which will be used for subsequent extraction.

Homogenization_Workflow start Weigh Frozen Tissue add_buffer Add Cold Buffer & Internal Standard start->add_buffer homogenize Bead-Beat Homogenization (with cooling steps) add_buffer->homogenize centrifuge Centrifuge (4°C) to Pellet Debris homogenize->centrifuge end_node Collect Supernatant (Tissue Homogenate) centrifuge->end_node

Figure 1. General workflow for tissue homogenization.

Extraction Protocol I: Protein Precipitation (PPT)

Principle: This is the simplest and fastest method for sample cleanup. It involves adding a large excess of a cold organic solvent (like acetonitrile) to the aqueous tissue homogenate.[7] The solvent disrupts the solvation shell of the proteins, causing them to denature and precipitate out of solution, while the smaller, more soluble N-desmethyl terbinafine remains in the supernatant.[8][9]

Expertise & Insights:

  • Why Acetonitrile? Acetonitrile is highly effective at precipitating proteins and is compatible with reversed-phase LC-MS/MS analysis.

  • Solvent-to-Sample Ratio: A ratio of at least 3:1 (acetonitrile:homogenate) is crucial for complete protein removal.[9] Insufficient solvent will lead to incomplete precipitation and potential column clogging or ion suppression in the MS.

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice or at -20°C) enhances the efficiency of protein removal.[10]

Protocol:

  • Pipette 100 µL of the tissue homogenate supernatant into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the basic analyte protonated and improves stability.

  • Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Incubate the mixture at -20°C for at least 20 minutes to maximize protein removal.

  • Centrifuge at high speed (>12,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial, being careful not to disturb the protein pellet.

  • The sample is now ready for LC-MS/MS analysis. Depending on the concentration, an evaporation and reconstitution step may be needed to increase sensitivity.

PPT_Workflow start 100 µL Tissue Homogenate add_acn Add 300 µL Ice-Cold Acetonitrile start->add_acn vortex Vortex 1 min add_acn->vortex incubate Incubate -20°C, 20 min vortex->incubate centrifuge Centrifuge >12,000 x g, 10 min incubate->centrifuge end_node Collect Supernatant for LC-MS/MS centrifuge->end_node

Figure 2. Workflow for the Protein Precipitation (PPT) method.

Data Summary Table for PPT

ParameterTypical ValueRationale / Notes
Advantage High throughput, simpleMinimal steps, easy to automate.[7]
Disadvantage Less clean extractMay suffer from matrix effects (ion suppression).
Recovery >85%Analyte dependent, generally good for soluble compounds.
Processing Time ~45 minutesFastest of the three methods.

Extraction Protocol II: Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous phase and an organic solvent).[4] N-desmethyl terbinafine, being a moderately lipophilic molecule, can be selectively partitioned from the aqueous tissue homogenate into an appropriate organic solvent, leaving behind polar interferences like salts and sugars.

Expertise & Insights:

  • Solvent Choice: A combination of ethyl acetate and n-hexane is often effective. Ethyl acetate provides polarity to extract the analyte, while hexane reduces the extraction of highly lipophilic lipids.

  • pH Adjustment: N-desmethyl terbinafine is a basic compound. Adjusting the pH of the aqueous homogenate to be basic (pH > 9) will neutralize the molecule, making it less water-soluble and maximizing its partitioning into the organic phase. This is a critical step for high recovery.

  • Emulsion Formation: Vigorous mixing can create emulsions, which are difficult to separate. Gentle but thorough mixing (e.g., by inversion or slow vortexing) is recommended.

Protocol:

  • Pipette 200 µL of the tissue homogenate supernatant into a clean glass tube.

  • Add 50 µL of 1M Sodium Carbonate or Ammonium Hydroxide to basify the sample (target pH > 9).

  • Add 1 mL of the extraction solvent (e.g., Ethyl Acetate:Hexane, 80:20 v/v).

  • Cap the tube and mix on a rocker or rotator for 15 minutes to allow for equilibrium partitioning.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any interface material.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for LC-MS/MS analysis.

LLE_Workflow start 200 µL Homogenate + Basifying Agent add_solvent Add 1 mL Organic Solvent start->add_solvent mix Mix/Rock 15 min add_solvent->mix centrifuge Centrifuge 3,000 x g, 10 min mix->centrifuge transfer Collect Organic Layer centrifuge->transfer drydown Evaporate to Dryness (N₂) transfer->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute

Figure 3. Workflow for the Liquid-Liquid Extraction (LLE) method.

Extraction Protocol III: Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique used to separate components of a mixture. The tissue homogenate is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. A different solvent is then used to elute the purified analyte.[11] For N-desmethyl terbinafine, a mixed-mode cation exchange polymer is ideal.

Expertise & Insights:

  • Sorbent Choice: A mixed-mode sorbent (e.g., combining reversed-phase and strong cation exchange properties) provides superior selectivity. The reversed-phase mechanism retains the compound based on lipophilicity, while the cation exchange mechanism strongly retains the basic amine group under acidic conditions.

  • Orthogonal Cleanup: This dual mechanism allows for an "orthogonal" cleanup. An organic wash can remove lipid interferences (via reversed-phase), and an acidic aqueous wash can remove neutral and acidic interferences (via cation exchange), resulting in a very clean final extract.

  • Elution: The analyte is eluted by using a solvent containing a base (e.g., ammonium hydroxide) which neutralizes the positive charge on the analyte, releasing it from the cation exchange sorbent.

Protocol (using a Mixed-Mode Cation Exchange Cartridge):

  • Condition: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of Water. Do not let the sorbent go dry.

  • Equilibrate: Pass 1 mL of 2% Formic Acid in Water through the cartridge.

  • Load: Dilute 200 µL of tissue homogenate with 800 µL of 2% Formic Acid in Water. Load the entire diluted sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min). The acid ensures the analyte is positively charged and retained by the cation exchanger.

  • Wash 1: Pass 1 mL of 2% Formic Acid in Water to remove polar interferences.

  • Wash 2: Pass 1 mL of Methanol to remove less polar, non-basic interferences like lipids.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge to elute N-desmethyl terbinafine. Collect the eluate.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.

SPE_Workflow condition Condition (Methanol -> Water) equilibrate Equilibrate (Acidic Water) condition->equilibrate load Load Acidified Sample equilibrate->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (Basic Methanol) wash2->elute drydown Dry & Reconstitute elute->drydown

Figure 4. Workflow for the Solid-Phase Extraction (SPE) method.

Method Selection & Trustworthiness

The choice of extraction method depends on the specific requirements of the study.

MethodSelectivity (Cleanliness)ThroughputCost per SampleRecommended Use Case
PPT LowHighLowEarly-stage discovery, high sample numbers.
LLE MediumMediumLow-MediumGood balance of cleanliness and throughput.
SPE HighLowHighRegulated bioanalysis, low-level quantification.[12]

Ensuring Trustworthiness (Method Validation): To ensure the reliability of any chosen protocol, a validation process must be undertaken. Key parameters to assess include:

  • Recovery: The percentage of analyte recovered from the tissue homogenate after the extraction process. This is determined by comparing the response of an analyte spiked before extraction to one spiked after extraction.

  • Matrix Effect: The effect of co-eluting endogenous components on the ionization of the analyte in the mass spectrometer. This is assessed by comparing the response of an analyte spiked into a post-extraction blank tissue sample to its response in a pure solvent.

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations over several days.

  • Stability: The stability of N-desmethyl terbinafine in the tissue and homogenate must be evaluated under various storage conditions (freeze-thaw cycles, bench-top stability).[13]

A successful validation demonstrates that the method is reliable, reproducible, and fit for its intended purpose in quantifying N-desmethyl terbinafine in tissue samples.

References

  • KCAS Bio. (2021, May 9). Bioanalytical Challenges in Tissue Matrices. Available at: [Link]

  • Yeganeh, M. H., & McLachlan, A. J. (2000). Determination of terbinafine in tissues. Biomedical Chromatography, 14(4), 261–268. Available at: [Link]

  • Xue, Y. J., Gao, H., Ji, Q. C., Lam, Z., Fang, X., Lin, Z. J., Hoffman, M., Schulz-Jander, D., & Weng, N. (2012). Bioanalysis of drug in tissue: current status and challenges. Bioanalysis, 4(21), 2637–2653. Available at: [Link]

  • Future Science. (2012, December 6). Bioanalysis of drug in tissue: current status and challenges. Available at: [Link]

  • Taylor & Francis Online. (2012, March 28). Tissue Sample Preparation in Bioanalytical Assays. Available at: [Link]

  • StudySmarter. Metabolite Extraction: Techniques & Methods. Available at: [Link]

  • MDPI. (2023, January 16). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. Available at: [Link]

  • Denouël, J., Keller, H. P., Schaub, P., Delaborde, C., & Humbert, H. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 663(2), 353–359. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices. Available at: [Link]

  • Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep. Available at: [Link]

  • Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Available at: [Link]

  • Griffiths, R. L., et al. (2016). Spatial Quantitation of Drugs in tissues using Liquid Extraction Surface Analysis Mass Spectrometry Imaging. Scientific Reports, 6, 37748. Available at: [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Available at: [Link]

  • International Journal of Novel Research and Development. (2024, January). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. Available at: [Link]

  • Springer. (2017). High-throughput extraction and quantification method for targeted metabolomics in murine tissues. Metabolomics, 13(9), 108. Available at: [Link]

  • ALWSCI. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Available at: [Link]

  • Sheffield Hallam University Research Archive. Quantitative investigation of terbinafine hydrochloride absorption into a living skin equivalent model by MALDI- MSI. Available at: [Link]

  • MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available at: [Link]

  • ResearchGate. (2020). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Available at: [Link]

Sources

Application

In Vitro Assay Protocols for Testing N-desmethyl terbinafine hydrochloride

An Application Note and Protocol Guide Abstract This guide provides a comprehensive suite of detailed protocols for the in vitro evaluation of N-desmethyl terbinafine hydrochloride, the principal active metabolite of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive suite of detailed protocols for the in vitro evaluation of N-desmethyl terbinafine hydrochloride, the principal active metabolite of the allylamine antifungal agent, terbinafine. As drug metabolites can exhibit their own distinct efficacy and toxicity profiles, their thorough characterization is a critical component of drug development and mechanistic studies. This document is designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for assessing the compound's antifungal activity, specific mechanism of action, and mammalian cell cytotoxicity. The protocols are grounded in established scientific principles, explaining the causality behind experimental choices to ensure robust and reproducible results. We detail methods for determining Minimum Inhibitory Concentration (MIC) against pathogenic fungi, a direct enzymatic inhibition assay for the target enzyme, squalene epoxidase, and a standard cytotoxicity assay to establish a therapeutic window.

Introduction and Scientific Background

Terbinafine is a widely used allylamine antifungal that functions by specifically inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This inhibition leads to the intracellular accumulation of toxic squalene and a deficiency in ergosterol, an essential component of the fungal cell membrane, ultimately resulting in fungal cell death.[1][3] Upon administration, terbinafine is extensively metabolized, with N-desmethyl terbinafine being a major metabolite.[4] Therefore, understanding the intrinsic antifungal and cytotoxic properties of N-desmethyl terbinafine is crucial for a complete understanding of the drug's overall in vivo activity and safety profile.

The following protocols provide a validated framework for a three-pronged in vitro assessment:

  • Antifungal Efficacy: Quantifying the compound's ability to inhibit fungal growth.

  • Mechanism of Action (MOA): Confirming its inhibitory activity against its specific molecular target, squalene epoxidase.

  • In Vitro Safety: Evaluating its toxicity against a representative mammalian cell line to determine its selectivity index.

Mechanism of Action: Squalene Epoxidase Inhibition

N-desmethyl terbinafine, like its parent compound, is hypothesized to act by inhibiting squalene epoxidase (SE), encoded by the ERG1 gene in fungi. This FAD-dependent enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key precursor to ergosterol.[5][6] By blocking this step, the compound disrupts membrane integrity and function. Mammalian squalene epoxidase is significantly less sensitive to terbinafine, which provides the basis for its therapeutic selectivity.[7]

Diagram 1: Ergosterol Biosynthesis Pathway and Inhibition Point A simplified diagram illustrating the fungal ergosterol synthesis pathway. N-desmethyl terbinafine, an allylamine, inhibits squalene epoxidase, leading to squalene accumulation and ergosterol depletion.

ERG_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Mechanism of Inhibition Squalene Squalene SqualeneEpoxidase Squalene Epoxidase (Target Enzyme) Squalene->SqualeneEpoxidase Substrate 2_3_Oxidosqualene 2,3-Oxidosqualene SqualeneEpoxidase->2_3_Oxidosqualene Catalyzes Lanosterol Lanosterol 2_3_Oxidosqualene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Inhibitor N-desmethyl terbinafine HCl Inhibition Inhibitor->Inhibition Inhibition->SqualeneEpoxidase

Protocol 1: Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of N-desmethyl terbinafine hydrochloride using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials and Reagents
  • N-desmethyl terbinafine hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile

  • Fungal species (e.g., Candida albicans ATCC 90028, Trichophyton rubrum)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer, 0.165 M

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85% NaCl)

Step-by-Step Methodology
  • Preparation of Media: Prepare RPMI-MOPS medium by dissolving MOPS in RPMI 1640 liquid medium and adjusting the pH to 7.0 at 25°C. Filter-sterilize the final solution.

  • Compound Stock Preparation: Prepare a 10 mg/mL stock solution of N-desmethyl terbinafine HCl in sterile DMSO. The high concentration is necessary due to the compound's lipophilic nature.[3] Subsequent dilutions will minimize DMSO concentration in the final assay wells.

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an SDA plate for 24-48 hours (for yeasts) or 7-10 days (for molds) to ensure viable colonies.

    • Harvest the cells/conidia by gently scraping the surface and suspending them in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. This can be done using a spectrophotometer at 530 nm.

    • Prepare the final working inoculum by diluting this suspension 1:1000 in RPMI-MOPS medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

  • Microplate Preparation (Serial Dilution):

    • Add 100 µL of RPMI-MOPS medium to all wells of a 96-well plate except the first column.

    • Create a working drug solution (e.g., at 128 µg/mL) in the first well of each row by adding the appropriate amount of stock solution to the medium.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. This creates a concentration gradient (e.g., 64 µg/mL to 0.125 µg/mL).

    • Controls are critical:

      • Column 11 (Growth Control): 100 µL of medium only (no drug).

      • Column 12 (Sterility Control): 200 µL of medium only (no drug, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final working fungal inoculum to all wells from column 1 to 11. This halves the drug concentration in each well to the final desired range (e.g., 32 µg/mL to 0.0625 µg/mL) and brings the final volume to 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read visually as the lowest drug concentration showing no visible growth compared to the drug-free growth control well.

Data Presentation
CompoundFungal SpeciesMIC (µg/mL)
N-desmethyl terbinafine HClC. albicans ATCC 90028[Result]
N-desmethyl terbinafine HClT. rubrum Clinical Isolate[Result]
Terbinafine HCl (Control)C. albicans ATCC 90028[Result]

Diagram 2: Workflow for Broth Microdilution MIC Assay A step-by-step visual guide for performing the antifungal susceptibility test to determine the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout prep_media Prepare RPMI-MOPS (pH 7.0) add_media Add 100 µL Media to Wells 2-12 prep_media->add_media prep_drug Prepare Drug Stock (10 mg/mL in DMSO) serial_dilute Create 2-fold Serial Dilution of Drug (Wells 1-10) prep_drug->serial_dilute prep_inoculum Prepare Fungal Inoculum (0.5 McFarland -> 1:1000 dilution) add_inoculum Add 100 µL Inoculum to Wells 1-11 prep_inoculum->add_inoculum add_media->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (35°C, 24-48h) add_inoculum->incubate setup_controls Setup Controls: Growth (Well 11) Sterility (Well 12) setup_controls->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic SQLE_Workflow cluster_prep Reagent & Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (K-Phosphate, FAD, Triton X-100) add_reagents Add to 96-well Plate: Buffer, Compound/Vehicle, SQLE Enzyme, Squalene prep_buffer->add_reagents prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_reagents pre_incubate Pre-incubate at 37°C (10 min) add_reagents->pre_incubate start_reaction Initiate with NADPH (Final conc. 150 µM) pre_incubate->start_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read for 15-30 min) start_reaction->measure_abs calc_velocity Calculate Initial Velocity (V₀) for each concentration measure_abs->calc_velocity normalize Normalize to Vehicle Control (% Inhibition) calc_velocity->normalize calc_ic50 Plot Dose-Response Curve & Calculate IC₅₀ normalize->calc_ic50

Protocol 3: Mammalian Cell Cytotoxicity Assay

Evaluating the toxicity of an antifungal candidate against mammalian cells is essential to determine its therapeutic potential and selectivity. [9]This protocol uses the common MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Materials and Reagents
  • N-desmethyl terbinafine hydrochloride (in DMSO)

  • Mammalian cell line (e.g., HEK293, HepG2, or NIH 3T3) [10]* Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

Step-by-Step Methodology
  • Cell Seeding:

    • Culture mammalian cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of N-desmethyl terbinafine HCl in complete DMEM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubate the plate for another 24-48 hours.

  • MTT Assay and Readout:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis and CC₅₀ Calculation:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Interpretation

The Selectivity Index (SI) is a critical parameter calculated to assess the compound's therapeutic window. It is the ratio of its toxicity to its activity.

SI = CC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value indicates greater selectivity for the fungal target over host cells, which is a desirable characteristic for an antifungal drug candidate.

References

  • Vertex AI Search. (2025, February 6). Multi-pronged molecular insights into flavonoid-mediated inhibition of squalene epoxidase: a pathway to novel therapeutics.
  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Vertex AI Search. (2025, October 15). Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs - PMC.
  • Wong, S. S. W., Kao, R. Y. T., Yuen, K. Y., Wang, Y., Yang, D., Samaranayake, L. P., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836.
  • Vertex AI Search. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC.
  • Vertex AI Search. (1999, January 27). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - ASM Journals.
  • Micek, J., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology.
  • Jahnke, D., & Trzaskos, J. M. (1989). In vitro assay of squalene epoxidase of Saccharomyces cerevisiae. PubMed.
  • Denouël, J., Keller, H. P., Schaub, P., Delaborde, C., & Humbert, H. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 663(2), 353-359.
  • U.S. Food and Drug Administration. NDA 20-539/S-012 Page 3.
  • MedCentral. Terbinafine: uses, dosing, warnings, adverse events, interactions.
  • Wikipedia. Terbinafine.
  • Pediatric Oncall. Terbinafine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • Al-Dawsari, M. A., & Alshora, D. H. (2023). Terbinafine. In StatPearls. StatPearls Publishing.
  • Giera, M., et al. (2011). Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Improving chromatographic peak resolution for N-desmethyl terbinafine

Welcome to the Analytical Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges associated with the high-performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges associated with the high-performance liquid chromatography (HPLC) separation of terbinafine and its primary metabolite, N-desmethyl terbinafine.

This resource synthesizes mechanistic theory with field-proven troubleshooting strategies to ensure your analytical workflows are robust, reproducible, and self-validating.

Part 1: The Mechanistic Challenge

Terbinafine is a highly lipophilic allylamine antifungal. During metabolism or pharmaceutical synthesis, it frequently degrades or metabolizes into N-desmethyl terbinafine. This conversion occurs through the demethylation of the nitrogen atom in the parent molecule[1].

Because the entire hydrophobic molecular backbone (the naphthalene ring and the aliphatic chain) is retained, the two compounds share nearly identical partition coefficients. The critical analytical difference lies in their functional groups: terbinafine possesses a tertiary amine , while N-desmethyl terbinafine possesses a secondary amine [1]. This subtle shift alters their basicity, hydrogen-bonding capacity, and interaction with stationary phase silanols, making baseline resolution a significant chromatographic challenge.

Part 2: Troubleshooting FAQs

Q: Why do terbinafine and N-desmethyl terbinafine co-elute or show severe peak tailing on my standard C18 column? A: The causality lies in secondary ion-exchange interactions. Standard silica-based C18 columns contain residual acidic silanol groups (-SiOH). While both molecules are basic, the secondary amine of N-desmethyl terbinafine is less sterically hindered than the tertiary amine of terbinafine. Consequently, the secondary amine interacts much more strongly with these acidic silanols, causing differential peak tailing that drags the N-desmethyl peak into the parent peak. Solution: You must mask these active sites. Use a heavily base-deactivated (end-capped) column, or add a competitive silanol-masking agent like triethylamine (TEA) to your mobile phase[2].

Q: How should I optimize the mobile phase pH to ensure baseline resolution? A: To achieve robust separation, you must strictly control the ionization state of the amines. Operating at an acidic pH (e.g., pH 3.0 using orthophosphoric acid) ensures both the secondary and tertiary amines are fully protonated[2][3]. When fully ionized, their subtle differences in polarity become the primary driver for separation in reversed-phase chromatography, eliminating the unpredictable retention shifts caused by partial ionization.

Q: What is the ideal organic modifier ratio for this separation? A: Isocratic elution using an acetonitrile-to-aqueous buffer ratio between 50:50 and 65:35 (v/v) provides the optimal balance of retention factor ( k′ ) and selectivity ( α )[2][3]. Acetonitrile is preferred over methanol because its lower viscosity improves mass transfer kinetics, yielding sharper peaks and better resolution.

Part 3: Validated Experimental Protocol

Step-by-Step Methodology for Plasma Extraction and HPLC Analysis This self-validating protocol utilizes liquid-liquid extraction to isolate the analytes from complex matrices, followed by optimized reversed-phase separation[2][3].

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot & Spike: Transfer 100 µL of plasma into a microcentrifuge tube. Add a known concentration of an internal standard (e.g., butenafine) to validate extraction recovery.

  • Organic Partitioning: Add 1.0 mL of hexane. Causality: Hexane is highly non-polar; it selectively extracts the lipophilic terbinafine and N-desmethyl terbinafine while leaving polar plasma proteins and endogenous salts in the aqueous layer[3].

  • Agitation & Separation: Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Evaporation: Transfer the upper organic (hexane) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Causality: Reconstituting in the mobile phase prevents the "solvent effect"—where injecting a solvent stronger than the mobile phase causes the analytes to smear at the head of the column, destroying peak resolution.

Phase 2: Chromatographic Setup

  • Column: Install a base-deactivated C18 column (e.g., Symmetry Shield RP18, 5 µm, 4.6 mm × 100 mm)[3].

  • Mobile Phase Preparation: Mix water containing 0.020 M orthophosphoric acid and 0.012 M triethylamine (TEA) with Acetonitrile at a 50:50 to 65:35 (v/v) ratio[2][3]. Adjust the aqueous portion to pH 3.0 prior to mixing with the organic modifier.

  • Flow Parameters: Set the flow rate to 1.1 mL/min[3]. Inject 10 - 20 µL of the reconstituted sample.

  • Detection: Monitor UV absorbance at 224 nm. Causality: Both compounds share a naphthalene ring structure, which exhibits a strong π→π∗ transition at 224 nm, ensuring maximum detection sensitivity[2][3].

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic parameters and the mechanistic rationale behind their behavior under the optimized conditions.

ParameterTerbinafineN-desmethyl TerbinafineMechanistic Rationale
Amine Classification TertiarySecondaryDetermines the strength of secondary silanol interactions.
Expected Retention Time ~5.5 min~4.2 minThe secondary amine is slightly more polar, eluting earlier in reversed-phase.
UV λmax​ 224 nm224 nmShared naphthalene chromophore allows simultaneous quantification.
Limit of Quantitation (LOQ) 2 ng/mL2 ng/mLHigh sensitivity is achieved via optimized peak shape and TEA masking[2].
Extraction Recovery > 90%> 90%High lipophilicity enables highly efficient hexane partitioning[3].

Part 5: Troubleshooting Logic Workflow

HPLC_Troubleshooting N1 Issue: Poor Resolution Terbinafine & N-desmethyl N2 Are peaks exhibiting severe tailing? N1->N2 N3 Silanol Interactions: Add TEA or use end-capped C18 N2->N3 Yes N4 Check Mobile Phase pH N2->N4 No N3->N4 N5 Adjust to pH 3.0 (Fully protonate amines) N4->N5 N6 Optimize Organic Modifier (Acetonitrile 50-65%) N5->N6 N7 Baseline Resolution Achieved (Rs > 1.5) N6->N7

Fig 1: Logical troubleshooting workflow for resolving N-desmethyl terbinafine.

References

  • Advent Chembio. "N-Desmethyl Terbinafine Reference Impurity". Available at:[Link]

  • Tennessee Research and Creative Exchange. "Determining Terbinafine in Plasma and Saline Using HPLC". Available at:[Link]

  • PubMed / National Institutes of Health. "Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography". Available at: [Link]

  • ResearchGate. "Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method". Available at:[Link]

  • PMC / National Institutes of Health. "Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials". Available at:[Link]

Sources

Optimization

Troubleshooting degradation of N-desmethyl terbinafine hydrochloride analytical standards

Technical Support Center: Troubleshooting N-Desmethyl Terbinafine Hydrochloride Standard Degradation Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-Desmethyl Terbinafine Hydrochloride Standard Degradation

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of allylamine antifungal standards. N-desmethyl terbinafine hydrochloride—a critical process-related impurity and primary metabolite of terbinafine[1]—presents unique analytical hurdles. Unlike the tertiary amine parent drug, this secondary amine is highly reactive. This guide elucidates the chemical causality behind its degradation and provides self-validating protocols to ensure absolute scientific integrity in your assays.

Mechanistic Causality of Degradation (The "Why")

N-desmethyl terbinafine contains two highly labile structural motifs that dictate its degradation profile:

  • The Secondary Amine: This site is highly susceptible to N-nitrosation in the presence of trace nitrites, forming the genotoxic impurity N-nitroso N-desmethyl terbinafine[2]. It is also prone to N-oxidation under atmospheric exposure.

  • The (E)-Enyne Conjugated System: The aliphatic side chain is vulnerable to photo-induced E/Z isomerization and oxidative cleavage, which can lead to the formation of reactive aldehydes like TBF-A (6,6-dimethylhept-2-ene-4-ynal)[3][4].

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I observing a split peak or a pre-peak in my LC-MS/HPLC chromatograms over time, despite storing the standard at 4°C? Root Cause: Photo-isomerization. The conjugated (E)-enyne system of N-desmethyl terbinafine is exquisitely sensitive to ambient laboratory lighting and UV exposure. Photolytic stress induces an E-to-Z isomerization[5][6]. Because the isomers have identical mass-to-charge ratios, they appear as isobaric peaks with slightly different retention times due to changes in their steric footprint. Resolution: Always prepare and store solutions in actinic (amber) glassware. If a split peak is observed, discard the working solution. To validate your method's stability-indicating power, intentionally expose a small aliquot to UV light (254 nm) for 1 hour and ensure your chromatographic method achieves a resolution ( Rs​ ) > 1.5 between the E and Z isomers.

Q2: My stock solution is losing its assay value, and I detect a new peak with a +29 Da mass shift (m/z 307 in ESI+). What is happening? Root Cause: N-Nitrosation. Because N-desmethyl terbinafine is a secondary amine, it rapidly reacts with trace nitrosating agents (often found as nitrite impurities in lower-grade water, methanol, or atmospheric NOx​ ) to form N-nitroso N-desmethyl terbinafine[2]. This reaction is accelerated under acidic conditions[7]. Resolution: Switch to LC-MS grade solvents certified for low nitrite/nitrate content. Implement an argon overlay in your standard vials to displace atmospheric oxygen and nitrogen oxides.

Q3: During forced degradation (oxidative stress with H2​O2​ ), my standard disappears entirely, but I don't see proportional degradant peaks. Why? Root Cause: Severe oxidative cleavage. While terbinafine derivatives show only slight degradation under mild acidic conditions, they undergo substantial degradation under oxidative stress[7][8]. Strong oxidants cleave the aliphatic chain, forming highly polar or volatile fragments (like TBF-A) that may elute in the void volume or fail to ionize efficiently under standard MS parameters[3][4]. Resolution: Adjust your gradient to retain highly polar analytes (e.g., start at 2-5% organic) and utilize a Diode Array Detector (DAD) in tandem with MS to ensure mass balance is achieved.

Quantitative Degradation Profiling

To aid in rapid identification, the following table summarizes the primary degradation pathways, their quantitative mass shifts, and specific chromatographic behaviors.

Degradation PathwayStress ConditionStructural ChangeMass Shift ( Δ Da)Chromatographic ImpactPreventive Measure
Photo-isomerization Ambient Light / UV(E)-enyne to (Z)-enyne0 Da (Isobaric)Splitting / Pre-peakAmber glassware, dark storage
N-Nitrosation Trace Nitrites + AcidSecondary amine to N-nitroso+29 DaIncreased retention timeNitrite-free solvents, Ar overlay
N-Oxidation Peroxides / ROSAmine to N-oxide+16 DaDecreased retention timeDegassed solvents, fresh prep
Oxidative Cleavage Strong Oxidants ( H2​O2​ )Cleavage to TBF-A / AldehydesVariable (Fragment)Elution near void volumeAvoid peroxide-forming solvents

Visualizing the Degradation Landscape

Pathways A N-Desmethyl Terbinafine (Secondary Amine) B Photolytic Stress (UV/Ambient Light) A->B Exposure C Chemical Stress (ROS / Nitrites) A->C Reaction D (Z)-Isomer (Isobaric Split Peak) B->D Isomerization E N-Nitroso Derivative (+29 Da Mass Shift) C->E Nitrosating Agents F N-Oxide / Cleavage (+16 Da / Fragments) C->F Peroxides / Air

Chemical degradation pathways of N-desmethyl terbinafine standards.

Self-Validating Experimental Protocol: Preparation of Ultra-Stable Standards

To ensure absolute trustworthiness in your quantitative assays, standard preparation must be a self-validating system. This protocol incorporates internal controls to verify that degradation has not occurred during preparation and that your method can detect it if it does.

Materials Required:

  • N-desmethyl terbinafine hydrochloride reference standard[1].

  • LC-MS Grade Methanol and Water (Nitrite-free).

  • Actinic (amber) volumetric flasks and HPLC vials.

  • Argon gas (high purity).

Step-by-Step Methodology:

  • Solvent Degassing: Sonicate the LC-MS grade methanol and water for 15 minutes under vacuum to remove dissolved oxygen. Purge with Argon for 5 minutes.

    • Causality: Removes reactive oxygen species (ROS) that initiate N-oxidation and cleavage.

  • Gravimetric Preparation: Accurately weigh the standard into an amber volumetric flask.

    • Causality: Amber glass blocks UV photons, preventing E/Z isomerization of the enyne system.

  • Dissolution & Dilution: Dissolve the standard in the degassed methanol. Dilute to volume.

  • Aliquoting & Inert Overlay: Transfer working aliquots into amber HPLC vials. Gently blow a stream of Argon over the headspace of each vial before immediately capping with PTFE/Silicone septa.

  • System Suitability Validation (The Self-Validating Step):

    • Control Injection: Inject a freshly prepared standard.

    • Stress Injection: Inject a "forced degraded" positive control (a standard intentionally exposed to UV light for 1 hour).

    • Acceptance Criteria: The method must demonstrate baseline resolution ( Rs​ > 1.5) between the intact (E)-isomer and the photolytic (Z)-isomer. If the fresh standard shows <0.5% of the (Z)-isomer peak and no +29 Da mass shifts, the preparation is validated.

  • Storage: Store all validated aliquots at -20°C in the dark.

Workflow S1 1. Solvent Degassing (Argon Purge) S2 2. Gravimetric Prep (Amber Glassware) S1->S2 S3 3. Aliquot & Argon Headspace S2->S3 S4 4. Store at -20°C (Dark Conditions) S3->S4 S5 5. System Suitability (Run Stressed Control) S4->S5

Self-validating workflow for preparing degradation-resistant analytical standards.

References

  • Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC Source: nih.gov URL:[Link]

  • CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC Source: nih.gov URL:[Link]

  • N-Desmethyl Terbinafine Reference Impurity - Advent Chembio Source: adventchembio.com URL:[Link]

  • A Stability Indicating High Performance Liquid Chromatographic Assay (HPLC) for the Determination of Terbinafine Hydrochloride in Bulk Drug Substance Source: rjptonline.org URL:[Link]

  • Novel stability indicating HPLC method for determination of Terbinafine tablet for the treatment of Anti-fungal infection - IJIRT Source: ijirt.org URL:[Link]

  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC Source: nih.gov URL:[Link]

  • STABILITY-INDICATING METHOD DEVELOPMENT AND VALIDATION OF ITRACONAZOLE AND TERBINAFINE HCL IN BULK AND PHARMACEUTICAL TABLET DOSAGE FORM Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Recovery of N-Desmethyl Terbinafine

Welcome to the bioanalytical troubleshooting center for N-desmethyl terbinafine , the primary active metabolite of the allylamine antifungal terbinafine[1]. Quantifying this highly lipophilic, extensively protein-bound s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the bioanalytical troubleshooting center for N-desmethyl terbinafine , the primary active metabolite of the allylamine antifungal terbinafine[1]. Quantifying this highly lipophilic, extensively protein-bound secondary amine in biological matrices (plasma, serum, urine) presents unique sample preparation challenges.

This guide provides researchers with mechanistically grounded solutions, validated protocols, and logical troubleshooting pathways to achieve >85% extraction recovery while minimizing matrix effects for LC-MS/MS analysis[2][3].

Core Workflow: Sample Preparation Architecture

G A Biological Matrix (Plasma/Serum/Urine) B Protein Disruption (Add Chaotrope / Organic) A->B C pH Adjustment (Target pH > 9.5) B->C D Extraction Phase (LLE or MCX-SPE) C->D E Phase Separation & Evaporation D->E F LC-MS/MS Analysis (ESI+, m/z 278) E->F

Standardized extraction workflow for N-desmethyl terbinafine from biological matrices.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery plateauing at 40-50% despite using 100% Methyl tert-butyl ether (MTBE)? The Causality: N-desmethyl terbinafine is a secondary amine. At physiological plasma pH (~7.4), a significant fraction of the analyte is protonated (ionized). Highly non-polar organic solvents like 100% MTBE or pure hexane cannot efficiently partition the ionized form of the molecule, leaving it trapped in the aqueous layer. The Solution: You must drive the equilibrium toward the un-ionized (free base) state. Alkalinize the plasma to pH 9.5–10.5 using 0.1 M Sodium Carbonate ( Na2​CO3​ ) or Ammonium Hydroxide ( NH4​OH ) prior to the addition of the organic solvent[4]. Furthermore, adding 10-20% Ethyl Acetate to your MTBE or Hexane increases the hydrogen-bond accepting capacity of the solvent, significantly boosting the partitioning of the secondary amine[5].

Q2: We are experiencing severe signal suppression in LC-MS/MS when using simple Protein Precipitation (PPT) with Acetonitrile. How can we clean this up? The Causality: Terbinafine and its metabolites are highly lipophilic[1]. Simple PPT with acetonitrile effectively crashes out plasma proteins but fails to remove endogenous phospholipids (e.g., phosphatidylcholines). Because N-desmethyl terbinafine elutes in the highly organic region of a reversed-phase gradient, it co-elutes with these phospholipids, which outcompete the analyte for charge droplets in the Positive Electrospray Ionization (ESI+) source, causing ion suppression[2]. The Solution: Transition to a back-extraction LLE method or Mixed-Mode Strong Cation Exchange (MCX) SPE. If you must use PPT for high-throughput screening, pass the supernatant through a dedicated Phospholipid Removal (PLR) plate containing zirconia or titania sorbents, which selectively bind the phosphate moiety of the lipids while allowing the basic analyte to pass through.

Q3: During Solid Phase Extraction (SPE), the analyte is eluting prematurely during the wash step. What is breaking the retention? The Causality: If you are using an MCX cartridge, retention relies on a dual mechanism: hydrophobic interactions (reversed-phase) and electrostatic interactions (cation exchange). To bind to the sulfonic acid groups on the sorbent, the secondary amine of N-desmethyl terbinafine must be protonated. If your wash solvent is too basic, or if it contains a high percentage of organic modifier without sufficient acidification, the ionic bond is neutralized, and the organic solvent strips the analyte from the hydrophobic backbone. The Solution: Ensure your loading and wash steps are strictly acidic (e.g., 2% Formic Acid in water, followed by 2% Formic Acid in Methanol). Only introduce a basic environment (e.g., 5% NH4​OH in Methanol) during the final elution step to break the ionic interaction.

Diagnostic Logic Tree

G Start Issue: Low Recovery (< 50%) Q1 Is pH optimal? (pH 9.5 - 10.5) Start->Q1 A1_No Adjust with 0.1M Na2CO3 Q1->A1_No No Q2 Protein binding disrupted? Q1->Q2 Yes A1_No->Q2 A2_No Pre-treat with ACN or acid Q2->A2_No No Q3 Solvent polarity adequate? Q2->Q3 Yes A2_No->Q3 A3_Yes Add 20% EtOAc to Hexane Q3->A3_Yes No Success Optimal Recovery (> 85%) Q3->Success Yes A3_Yes->Success

Decision matrix for diagnosing and resolving low extraction recovery.

Part 2: Quantitative Data Presentation

The following table summarizes the expected performance metrics of various extraction methodologies for N-desmethyl terbinafine (m/z 278) from human plasma[2][4][6].

Extraction MethodologyMatrixAbsolute Recovery (%)Matrix Effect (Ion Suppression)Key AdvantagePrimary Limitation
Protein Precipitation (PPT) Plasma85.0 - 95.0%> 40.0%High throughput, low costSevere phospholipid carryover
Standard LLE (Hexane/MTBE) Plasma65.0 - 75.0%< 15.0%Excellent lipid removalModerate recovery of polar metabolites
Optimized LLE (with Back-Extraction) Plasma80.0 - 88.0%< 5.0%Ultra-clean baselineLabor-intensive, multi-step
Mixed-Mode SPE (MCX) Plasma/Urine92.0 - 98.0%< 8.0%Highest recovery, automatableHigher cost per sample

Part 3: Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. If the final recovery deviates from the expected range, the specific failure point can be isolated by analyzing the discarded fractions (e.g., analyzing the aqueous waste in LLE confirms if the pH adjustment failed).

Protocol A: Optimized Liquid-Liquid Extraction (LLE) with Aqueous Back-Extraction

This method leverages the basic nature of N-desmethyl terbinafine to achieve an ultra-clean extract by shuttling the analyte between organic and aqueous phases[4].

  • Sample Aliquoting: Transfer 200μL of biological plasma/serum into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20μL of deuterated internal standard (e.g., N-desmethyl terbinafine-d7 at 100ng/mL ). Vortex for 10 seconds.

  • Protein Disruption & Alkalinization (Critical Step): Add 100μL of 0.5M Sodium Carbonate ( Na2​CO3​ , pH 10.0). Vortex vigorously for 30 seconds. Validation check: The high pH ensures the secondary amine is un-ionized while disrupting protein-drug binding.

  • Primary Extraction: Add 1.5mL of an 80:20 (v/v) mixture of Hexane:Ethyl Acetate.

  • Partitioning: Shake on a multi-tube vortexer at 1500 RPM for 10 minutes. Centrifuge at 4000 x g for 5 minutes at 4°C to resolve the phases.

  • Phase Transfer: Carefully transfer the upper organic layer into a clean glass tube. (Do not disturb the protein pellet).

  • Aqueous Back-Extraction (Cleanup): Add 200μL of 0.1M Hydrochloric Acid ( HCl ) to the organic phase. Vortex for 5 minutes, then centrifuge.

  • Isolation: The analyte is now protonated and trapped in the lower aqueous phase. Discard the upper organic layer (which now contains neutral lipids).

  • Analysis: The highly purified aqueous phase can be injected directly into the LC-MS/MS system, or alkalinized and re-extracted if concentration is required.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

Ideal for automated, high-throughput workflows requiring maximum recovery[5].

  • Pre-treatment: Dilute 200μL of plasma with 200μL of 2% Formic Acid in water. Vortex to disrupt protein binding and protonate the analyte.

  • Sorbent Conditioning: Pass 1.0mL of Methanol through the 30mg/1mL MCX cartridge, followed by 1.0mL of 2% Formic Acid in water. (Do not let the sorbent dry).

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1mL/min .

  • Wash 1 (Aqueous): Pass 1.0mL of 2% Formic Acid in water to remove water-soluble endogenous proteins and salts.

  • Wash 2 (Organic): Pass 1.0mL of Methanol to elute neutral lipids and hydrophobic interferences. Validation check: N-desmethyl terbinafine remains bound via ionic interaction.

  • Elution: Elute the target analyte using 1.0mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The basic pH neutralizes the analyte, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100μL of initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

References

  • [1] Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. PubMed (NIH). Available at:

  • [4] Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. PubMed (NIH). Available at:

  • [5] Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Semantic Scholar. Available at:

  • [2] Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. PMC (NIH). Available at:

  • [3] CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. PMC (NIH). Available at:

  • [6] Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. ResearchGate. Available at:

Sources

Optimization

Reducing matrix effects in LC-MS analysis of N-desmethyl terbinafine

Welcome to the Technical Support Center for Bioanalytical Workflows. This guide is engineered for researchers and drug development professionals facing signal reproducibility challenges during the LC-MS/MS analysis of N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Workflows. This guide is engineered for researchers and drug development professionals facing signal reproducibility challenges during the LC-MS/MS analysis of N-desmethyl terbinafine , the primary active metabolite of the antifungal drug terbinafine.

When quantifying highly lipophilic secondary amines like N-desmethyl terbinafine in biological matrices (plasma, serum), analysts frequently encounter severe ion suppression. This guide bypasses generic advice, focusing on the mechanistic causality of matrix effects and providing self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow for Matrix Effects

Before altering your sample preparation, you must diagnose the exact chromatographic location of the interference. The following logic tree dictates the troubleshooting pathway.

Workflow N1 Identify Ion Suppression in N-desmethyl terbinafine N2 Post-Column Infusion Experiment N1->N2 N3 Does suppression zone overlap with analyte retention time? N2->N3 N4 Yes: Co-eluting Phospholipids N3->N4 Yes N5 No: Late-eluting Matrix Buildup N3->N5 No N6 Implement Phospholipid Depletion (e.g., Zirconia-based SPE) N4->N6 N7 Optimize Chromatography (Extend column wash / alter gradient) N5->N7 N8 Calculate IS-Normalized Matrix Factor (Target: 0.85 - 1.15) N6->N8 N7->N8

Diagnostic workflow for resolving LC-MS/MS matrix effects in N-desmethyl terbinafine analysis.

Troubleshooting FAQs: Mechanistic Solutions

Q1: Why does standard Protein Precipitation (PPT) result in severe ion suppression for N-desmethyl terbinafine? Causality: PPT using acetonitrile or methanol effectively denatures and removes gross proteins, but it leaves over 99% of endogenous phospholipids (such as glycerophosphocholines) in the supernatant[1]. During Electrospray Ionization (ESI), these highly surface-active phospholipids accumulate at the surface of the charged droplets, outcompeting the target analyte for available charge. Because N-desmethyl terbinafine is highly hydrophobic, it co-elutes with these late-eluting phospholipids in reversed-phase chromatography, leading to massive signal quenching and irreproducible peak areas[2].

Q2: How can I mechanistically separate N-desmethyl terbinafine from phospholipids during sample preparation? Causality: You must shift from size/solubility-based exclusion (PPT) to targeted chemical affinity. Phospholipid depletion plates (e.g., HybridSPE or Ostro) utilize zirconia- or titania-coated particles that act as strong Lewis acids[3]. These transition metals specifically bind the phosphate moiety (a strong Lewis base) of the phospholipids. Because N-desmethyl terbinafine is a secondary amine lacking a phosphate group, it passes through the sorbent unhindered, resulting in an ultra-clean extract[4].

Q3: If I must use Liquid-Liquid Extraction (LLE) due to budget constraints, how do I optimize the partitioning for this specific metabolite? Causality: N-desmethyl terbinafine is a basic secondary amine with a pKa of approximately 8.5. To drive it into an organic phase, you must suppress its ionization. By adjusting the plasma pH to > 10.0 using a strong buffer (e.g., sodium carbonate), the amine becomes completely uncharged (neutral). This maximizes its partition coefficient into a non-polar solvent mixture like Hexane:Ethyl Acetate, leaving highly polar matrix components and zwitterionic phospholipids behind in the aqueous layer.

Q4: Can chromatographic adjustments alone resolve the phospholipid-induced matrix effect? Causality: Rarely. While you can alter the gradient to separate the analyte from some phospholipids, endogenous phospholipids are a complex mixture of hundreds of lipid species that elute over a broad retention window. Furthermore, highly retained phospholipids can accumulate on the analytical column and elute unpredictably in subsequent injections, causing erratic baseline noise and sudden signal drops[2]. If sample prep cannot be changed, you must implement a prolonged, highly organic column wash step at the end of every gradient, though this significantly reduces sample throughput.

Quantitative Data: Sample Preparation Efficacy

The following table synthesizes the expected performance metrics of various sample preparation strategies when extracting N-desmethyl terbinafine from human plasma.

Extraction MethodMechanism of ActionPhospholipid Removal (%)Absolute Recovery (%)Matrix Factor (MF)*
Protein Precipitation (PPT) Solvent-induced denaturation< 5%92 - 98%0.45 (Severe Suppression)
Liquid-Liquid Extraction (LLE) pH-driven organic partitioning~ 85%75 - 82%0.88 (Acceptable)
Phospholipid Depletion (SPE) Lewis acid-base interaction> 99%88 - 95%0.98 (Optimal)

*A Matrix Factor (MF) of 1.0 indicates zero matrix effect. MF < 1 indicates suppression; MF > 1 indicates enhancement.

Validated Experimental Protocols

To ensure data integrity, implement the following self-validating methodologies. Every protocol includes a validation checkpoint to confirm the elimination of matrix effects.

Protocol A: Targeted Phospholipid Depletion (Zirconia-based SPE)

This protocol is optimized for 96-well phospholipid removal plates (e.g., HybridSPE).

  • Sample Aliquot: Transfer 100 µL of human plasma (spiked with N-desmethyl terbinafine-d7 Internal Standard) into the wells of the depletion plate.

  • Precipitation/Extraction: Add 300 µL of 1% formic acid in Acetonitrile to each well.

    • Causality: The low pH disrupts protein-analyte binding, while the high organic content precipitates proteins and extracts the lipophilic analyte.

  • Mixing: Agitate the plate on an orbital shaker at 1000 rpm for 2 minutes to ensure complete protein denaturation.

  • Targeted Filtration: Apply a vacuum of 10 inHg for 3–5 minutes.

    • Causality: As the liquid passes through the frit, the zirconia ions covalently bind the phosphate groups of the matrix phospholipids. The analyte elutes in the flow-through.

  • Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 10mM Ammonium Acetate : Methanol, 60:40 v/v).

  • Self-Validation Step: Calculate the IS-normalized Matrix Factor. Prepare a neat standard in the reconstitution solvent at the same final concentration. Extract a blank plasma sample and spike it with the analyte after extraction.

    IS-NormalizedMF=Peak Area Ratio (Neat Standard)Peak Area Ratio (Post-extraction spike)​

    Requirement: The assay is validated only if the IS-normalized MF is between 0.85 and 1.15 across six different lots of plasma.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

Use this protocol if phospholipid depletion plates are unavailable.

  • Alkalinization: Aliquot 200 µL of plasma into a clean borosilicate glass tube. Add 50 µL of 0.5 M Sodium Carbonate buffer (pH 10.5) and vortex briefly.

    • Causality: Forces the secondary amine of N-desmethyl terbinafine into its neutral, un-ionized state.

  • Partitioning: Add 1.0 mL of an extraction solvent consisting of Hexane:Ethyl Acetate (80:20, v/v).

  • Extraction: Cap the tubes and mix via a multi-tube vortexer for 5 minutes. Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve crisp phase separation.

  • Recovery: Carefully transfer 800 µL of the upper organic layer to a clean well plate or tube. Avoid aspirating the aqueous-organic interface where precipitated proteins reside.

  • Drying & Reconstitution: Evaporate the organic layer under nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase.

  • Self-Validation Step: Monitor the MRM transition of common phospholipids (e.g., m/z 184 -> 184, monitoring the phosphocholine headgroup) during the LC-MS/MS run. The chromatogram must show a flat baseline in the phospholipid channel at the retention time of N-desmethyl terbinafine.

References

  • Ahmad, S., Kalra, H., Gupta, A., Raut, B., Hussain, A., & Rahman, M. A. "HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis." National Center for Biotechnology Information (PMC).
  • Thermo Fisher Scientific. "Reducing Matrix Effects." Thermo Fisher Scientific Technical Notes.
  • Sigma-Aldrich. "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples." Sigma-Aldrich Reporter.
  • Barnette, N. K., et al. "Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches." National Center for Biotechnology Information (PMC).

Sources

Troubleshooting

Technical Support Center: N-Desmethyl Terbinafine Hydrochloride Stability &amp; Troubleshooting

Welcome to the Analytical Development Support Hub. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex stability profile of N-desmethyl terbinafine h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Hub. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex stability profile of N-desmethyl terbinafine hydrochloride —a critical secondary amine metabolite and pharmacopeial impurity of the antifungal drug terbinafine.

Because of its chemical structure, N-desmethyl terbinafine presents unique challenges in aqueous solutions, ranging from rapid hydrolytic cleavage to the high-risk formation of toxic nitrosamines. This guide synthesizes mechanistic causality, self-validating methodologies, and regulatory insights to troubleshoot your analytical workflows.

Part 1: Troubleshooting & FAQs

Q1: Why do I observe inconsistent peak areas and ghost peaks for N-desmethyl terbinafine when aqueous samples are left in the autosampler overnight? Causality: N-desmethyl terbinafine is highly susceptible to photolytic and oxidative degradation in unbuffered or slightly acidic aqueous solutions. Exposure to ambient UV light in clear autosampler vials, combined with dissolved oxygen in the aqueous diluent, triggers radical-mediated N-dealkylation. This pathway cleaves the molecule into volatile or poorly UV-absorbing fragments, such as E-6,6-dimethylhept-2-ene-4-ynal (TBF-A) and formaldehyde[1]. Self-Validating Fix: Always use amber glass vials to block UV transmission. Degas your aqueous diluents via sonication or vacuum filtration to remove dissolved oxygen[2]. To validate the integrity of your autosampler queue, inject a "stability check standard" every 4 hours; the relative standard deviation (RSD) of the peak area must remain < 2.0% to confirm solution stability.

Q2: During acidic forced degradation assays, my mass balance falls below 85%. Where is the analyte going? Causality: Under strong acidic stress (e.g., 0.1 N to 1.0 M HCl at elevated temperatures), N-desmethyl terbinafine undergoes severe hydrolytic N-dealkylation[3][4]. The resulting degradation products (like TBF-A and aliphatic amines) lack the extended chromophore of the parent naphthyl ring, rendering them nearly invisible at standard UV detection wavelengths (e.g., 225 nm). Self-Validating Fix: A standard UV detector cannot validate mass balance for this specific degradation pathway. You must couple your liquid chromatography with Mass Spectrometry (LC-MS) to detect non-UV-absorbing aliphatic fragments. Alternatively, employ pre-column derivatization using dansyl hydrazine to tag reactive aldehyde degradants (like TBF-A) with a fluorescent/UV-active chromophore, ensuring 100% mass accountability[1][5].

Q3: How do I mitigate the regulatory risk of nitrosamine formation in my aqueous reference standards? Causality: Terbinafine is a tertiary amine, but its impurity, N-desmethyl terbinafine, is a secondary amine. In aqueous solutions containing trace nitrites (often present as impurities in water, buffers, or excipients) under mildly acidic conditions, the secondary amine's nucleophilic nitrogen rapidly attacks the nitrosonium ion (NO+). This irreversible nitrosation forms N-nitroso-N-desmethyl terbinafine , a highly mutagenic impurity strictly monitored by Health Canada and the FDA[6]. Self-Validating Fix: Never store N-desmethyl terbinafine in acidic aqueous buffers for prolonged periods. Prepare standards fresh daily using ultra-pure, nitrite-free water (18.2 MΩ·cm). Maintain the solution pH at neutral or slightly basic levels (pH ≥ 7.0), as nitrosation kinetics are exponentially faster at acidic pH. Run a reagent blank to validate the absence of nitrite peaks in your diluent.

Part 2: Quantitative Data Center

To establish a baseline for your stability-indicating assays, the following table summarizes the forced degradation profile of terbinafine and its desmethyl derivatives in aqueous solutions based on established chromatographic studies[3][4][7][8][9].

Stress ConditionReagents / EnvironmentExposure Time & TempObserved Degradation (%)Primary Degradation Outcome
Oxidative 30% H₂O₂ in aqueous diluent30 min at 60°C12.0% - 16.0%Rapid degradation; formation of N-oxides and dealkylation products.
Acidic Hydrolysis 0.1 N to 1.0 M HCl3 hours at 60°C0.1% - 17.2%N-dealkylation yielding TBF-A, 1-naphthyl methylamine, and formaldehyde.
Basic Hydrolysis 0.1 N NaOH30 min at 60°C0.7% - 4.3%Moderate structural rearrangement; relatively stable compared to acid.
Thermal 80°C (Vacuum/Dark)24 - 96 hours< 0.1%Highly stable in the absence of light, oxygen, and extreme pH.
Photolytic UV Light (200 Watt hrs/m²)7 daysSignificantRadical-mediated cleavage; mandates the use of amber glassware.

Part 3: Visualizations of Stability Pathways

The following diagrams map the chemical vulnerabilities of N-desmethyl terbinafine and outline the required analytical workflow to ensure data integrity.

G A N-Desmethyl Terbinafine HCl (Secondary Amine in Aqueous Solution) B Acidic / Oxidative Stress (HCl, H2O2) A->B Hydrolysis/Oxidation D Trace Nitrites + Acidic pH A->D Nitrosation F Neutral pH + Light Protection + Nitrite-Free Water A->F Optimal Storage C N-Dealkylation Products (TBF-A, Formaldehyde) B->C E N-nitroso-N-desmethyl terbinafine (Toxic Nitrosamine Impurity) D->E G Stable Analyte (>99% Recovery) F->G

Fig 1. Aqueous degradation pathways and nitrosamine formation risk of N-desmethyl terbinafine.

Workflow S1 1. Sample Prep (Nitrite-Free Water) S2 2. Stress Induction (Acid/Base/Oxidation) S1->S2 S3 3. Neutralization (pH 7.0 Adjustment) S2->S3 S4 4. LC-UV/MS Analysis (Buffered Mobile Phase) S3->S4 S5 5. Mass Balance Validation S4->S5

Fig 2. Self-validating workflow for stability-indicating assays of N-desmethyl terbinafine.

Part 4: Methodology Core - Self-Validating Stability-Indicating Protocol

To accurately quantify the degradation of N-desmethyl terbinafine without introducing analytical artifacts, execute the following self-validating protocol[8][9].

Step 1: Preparation of Diluent and Control Solutions

  • Action: Prepare the sample diluent using a mixture of HPLC-grade Acetonitrile and ultra-pure water (18.2 MΩ·cm) to prevent the introduction of UV-absorbing impurities and trace nitrites[2].

  • Validation Check: Inject a blank diluent. The baseline must be flat with no ghost peaks at the expected retention time of the analyte.

Step 2: Execution of Forced Degradation (Acidic Stress Example)

  • Action: Transfer 10 mL of the N-desmethyl terbinafine stock solution (1 mg/mL) into a 50 mL volumetric flask. Add 10 mL of 0.1 N HCl. Place the flask in a thermostated water bath at 60°C for exactly 3 hours[4].

  • Causality: Heat and low pH accelerate hydrolytic cleavage, forcing the molecule to degrade sufficiently (target 5-20% degradation) to test the resolving power of the HPLC method.

Step 3: Mandatory Neutralization

  • Action: Remove the flask from the water bath and allow it to cool to room temperature. Add exactly 10 mL of 0.1 N NaOH to neutralize the solution to pH ~7.0[8][9]. Make up the volume to 50 mL with the mobile phase.

  • Causality: This is the most critical step. If a highly acidic sample is injected directly onto a silica-based C18 column, the acid will aggressively hydrolyze the siloxane bonds of the stationary phase. This causes column bleed, shifting retention times, and peak splitting. Neutralization protects the analytical hardware and ensures reproducible chromatography.

Step 4: Chromatographic Separation & Peak Purity Analysis

  • Action: Inject the neutralized sample onto an HPLC system equipped with a Photo Diode Array (PDA) detector (set to 225 nm) and an end-capped C8 or C18 column. Use a buffered mobile phase (e.g., 0.1% triethylamine) to mask residual silanols and prevent secondary amine peak tailing[3][4].

  • Validation Check: Utilize the PDA software to calculate the Peak Purity Index of the N-desmethyl terbinafine peak. A purity angle less than the purity threshold (Purity > 0.990) validates that no degradation products are co-eluting beneath the main peak. Sum the area of the parent peak and all degradant peaks; they must equal ~100% (±5%) of the unstressed control sample to confirm mass balance.

References

  • Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches Source: Biochemical Pharmacology (via PMC / NIH) URL:[Link]

  • CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches Source: Chemical Research in Toxicology (via PMC / NIH) URL:[Link]

  • Guidance on nitrosamine impurities in medications Source: Health Canada URL:[Link]

  • Forced degradation study of Terbinafine HCl by HPLC with PDA detector Source: Asian Journal of Research in Chemistry URL:[Link]

  • Stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form Source: Asian Journal of Pharmaceutical and Clinical Research (via SciSpace) URL:[Link]

  • Choosing the Right Solvent for HPLC Source: Advent Chembio URL:[Link]

Sources

Optimization

Resolving baseline noise in N-desmethyl terbinafine HPLC quantification

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of secondary amine metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of secondary amine metabolites. N-desmethyl terbinafine is a major, active metabolite of the antifungal drug terbinafine[1]. Due to its structural similarity to the parent compound and its presence at low physiological concentrations, accurate quantification requires pushing High-Performance Liquid Chromatography (HPLC) detectors to their sensitivity limits.

When operating at the Limit of Detection (LOD)—typically around 2.5 ng/mL for terbinafine metabolites[2]—baseline noise becomes the primary barrier to reproducible integration. This guide provides a mechanistic approach to diagnosing and resolving baseline disturbances, ensuring your analytical workflow remains a self-validating system.

Mechanistic Context: The Analytical Target

N-desmethyl terbinafine is formed via the N-demethylation of terbinafine by cytochrome P450 enzymes[1]. Because it retains the core naphthyl and enyne structures, it shares similar UV absorbance characteristics with the parent drug, necessitating highly efficient chromatographic separation and stable baselines for accurate quantification.

Pathway TBF Terbinafine (Parent Drug) NDes N-desmethyl terbinafine (Target Analyte) TBF->NDes N-demethylation TBFA TBF-A (Downstream Metabolite) NDes->TBFA N-dealkylation

Fig 1: Primary metabolic pathway of terbinafine highlighting the target analyte.

Diagnostic Workflow: Isolating the Source of Noise

Baseline noise is a symptom, not a root cause. To troubleshoot effectively, we must isolate the optical, fluidic, and chemical variables.

Diagnostic Start Observe Baseline Noise Flow Stop Flow. Does noise persist? Start->Flow Detector Detector Issue (Lamp/Flow Cell/Slit) Flow->Detector Yes Pressure Check Pump Pressure. Is it fluctuating? Flow->Pressure No Pump Pump Issue (Check Valves/Mixing) Pressure->Pump Yes Mobile Mobile Phase/Column (Degassing/Contamination) Pressure->Mobile No

Fig 2: Decision tree for isolating HPLC baseline noise sources.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my baseline drift upward significantly during gradient elution when quantifying N-desmethyl terbinafine? Causality & Solution: N-desmethyl terbinafine is typically detected at low UV wavelengths (e.g., 224 nm or 254 nm) to maximize the Signal-to-Noise (S/N) ratio[2][3]. At these low wavelengths, organic modifiers and ion-pairing agents like Trifluoroacetic acid (TFA) exhibit significant background absorbance[4]. As the gradient increases the organic fraction, the background absorbance rises, causing drift[5]. Action: If using TFA, balance the absorbance by adding 0.1% TFA to the aqueous phase and 0.08% TFA to the organic phase. Alternatively, switch to a phosphoric acid/triethylamine buffer (pH 3.0) with acetonitrile, which provides a highly stable baseline at 224 nm while masking residual silanols to prevent peak tailing[2].

Q2: I am experiencing high-frequency "fuzziness" on the baseline that obscures the N-desmethyl terbinafine peak at the Limit of Quantification (LOQ). What is the mechanism? Causality & Solution: High-frequency noise is an optical or electronic phenomenon. It occurs when insufficient light reaches the photodiode array (PDA/DAD), forcing the detector's electronics to amplify the signal, which inadvertently amplifies the noise[6]. This is commonly caused by an aging deuterium lamp, a dirty flow cell, or operating below the solvent's UV cutoff (e.g., using methanol at 210 nm)[4]. Action: Perform a lamp intensity diagnostic test. If the lamp is healthy, increase the detector's slit width. A wider slit (e.g., 8 nm) allows more light to reach the diodes, significantly reducing high-frequency noise and improving analytical sensitivity, albeit with a slight reduction in spectral resolution[6].

Q3: My baseline shows erratic spikes and sinusoidal waves. How do I differentiate between pump issues and degassing failures? Causality & Solution: Sinusoidal waves are generally caused by poor mixing of mobile phases in binary or quaternary pumps[6]. Conversely, erratic spikes or sudden baseline drops are caused by micro-bubbles outgassing in the detector flow cell[4]. When the eluent enters the flow cell, the sudden pressure drop causes dissolved gases to form bubbles, which scatter the UV light[6]. Action: Ensure your inline vacuum degasser is functioning. If the baseline wave correlates perfectly with the pump's pressure ripple, the issue is fluidic. Clean or replace the pump's check valves—switching to ceramic check valves is highly recommended if you are using TFA, as they are less prone to sticking and reduce noise[7].

Quantitative Data Summary

To establish a reliable method, your system must meet specific performance thresholds. The table below summarizes standard parameters and expected noise limits for terbinafine metabolite quantification based on established literature.

ParameterTypical Value / ObservationMechanistic Impact & Reference
Detection Wavelength 224 nm or 254 nmProvides optimal S/N ratio for the naphthyl chromophore[2][3].
Limit of Detection (LOD) ~2.5 ng/mL (S/N = 3)Baseline noise directly limits this threshold; requires optimized slit width[2][8].
Limit of Quantification (LOQ) ~5.0 ng/mL (S/N = 5 to 10)Requires stable baseline for accurate, reproducible peak integration[2][8].
Slit Width (DAD) 4 nm to 8 nmWider slit reduces high-frequency optical noise by increasing light throughput[6].
Mobile Phase Flow Rate 1.0 - 1.1 mL/minInfluences system pressure, mixing efficiency, and flow cell outgassing[2][9].

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, do not rely on assumptions. Use these self-validating protocols to definitively identify and resolve baseline noise before running precious biological samples.

Protocol 1: System Suitability and Noise Isolation

This protocol systematically strips away variables to isolate the root cause of baseline disturbances.

  • The Stop-Flow Test:

    • Step: While monitoring the baseline at 224 nm, halt the HPLC pump completely. Observe the baseline for 10 minutes.

    • Causality: If the noise persists without flow, the issue is strictly optical or electronic (e.g., failing lamp, detector electronics)[5]. If the noise ceases, the issue is fluidic or chemical.

  • The Zero-Volume Injection (Blank Run):

    • Step: Resume flow. Inject 0 µL of sample (or run your exact gradient profile without injecting anything)[10].

    • Causality: This isolates the mobile phase and column from sample matrix effects. If the baseline drifts or shows noise, the mobile phase is contaminated, the buffer is precipitating, or the column is bleeding[5][10].

  • The Restrictor Coil Bypass:

    • Step: Remove the analytical column and replace it with a zero-dead-volume union and a restrictor capillary (to maintain backpressure). Run the mobile phase.

    • Causality: Differentiates between column contamination (dirty stationary phase) and pump/solvent issues. If the noise disappears, the column requires aggressive washing or replacement[10].

Protocol 2: Mobile Phase Optimization for N-Desmethyl Terbinafine

Secondary amines like N-desmethyl terbinafine are notorious for peak tailing and baseline rolling due to secondary interactions with residual silanols.

  • Buffer Preparation: Prepare an aqueous phase consisting of high-purity water, phosphoric acid, and triethylamine, carefully adjusted to pH 3.0[2].

    • Causality: Triethylamine acts as a silanol-masking agent, sharpening the peak, while the low pH ensures the amine remains protonated for consistent retention.

  • Filtration & Active Degassing: Filter the buffer through a 0.22 µm chemically compatible membrane. Sonicate for 10 minutes under vacuum before placing it on the HPLC.

    • Causality: Removes particulates that cause check-valve leakage and eliminates dissolved gases that lead to flow cell outgassing and erratic baseline spikes[4][6].

  • Column Equilibration: Flush the C18 column with at least 10-20 column volumes of the mobile phase at the method flow rate (e.g., 1.1 mL/min).

    • Causality: Prevents "dewetting" phenomena inside the column pores (which causes baseline fuzziness) and ensures complete saturation of the stationary phase, stabilizing the baseline[4][6].

References

  • Determining Terbinafine in Plasma and Saline Using HPLC.
  • Fast separation of terbinafine and eight of its metabolites by capillary electrophoresis. CEU Repositorio Institucional.
  • Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry.
  • Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. PMC.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • Why Your HPLC Baseline Drifts—And How to Stop It.
  • How can I eliminate baseline noise in HPLC?
  • Shimadzu Baseline Disturbance. Shimadzu.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to ICH Q2(R2) Validation of Analytical Methods for N-Desmethyl Terbinafine Hydrochloride

Terbinafine hydrochloride is a potent allylamine antifungal agent that acts by inhibiting squalene epoxidase, an essential enzyme in fungal cell membrane biosynthesis[1]. During its manufacturing lifecycle and shelf-life...

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Author: BenchChem Technical Support Team. Date: April 2026

Terbinafine hydrochloride is a potent allylamine antifungal agent that acts by inhibiting squalene epoxidase, an essential enzyme in fungal cell membrane biosynthesis[1]. During its manufacturing lifecycle and shelf-life, various process-related impurities and degradation products can emerge. Among these, N-desmethyl terbinafine is one of the most critical.

As a Senior Application Scientist, it is vital to approach the analytical control of this impurity not as a mere compliance checklist, but as a mechanistic challenge. The recently modernized ICH Q2(R2) guidelines, working in tandem with the ICH Q14 lifecycle approach, demand that analytical methods be scientifically justified, risk-based, and proven to be "fit for purpose"[2][3].

This guide objectively compares analytical methodologies for quantifying N-desmethyl terbinafine and provides a self-validating, ICH-compliant experimental protocol.

Mechanistic Insights & Chromatographic Causality

N-desmethyl terbinafine is both a process-related impurity and a known hepatic metabolite formed via the N-demethylation of the parent terbinafine molecule by CYP450 enzymes[4][5]. Structurally, it retains the bulky, lipophilic naphthalene and enyne backbone of terbinafine but exposes a secondary amine.

The Causality of Chromatographic Failure: This structural nuance makes N-desmethyl terbinafine analytically stubborn. The exposed secondary amine acts as a strong hydrogen-bond donor and is highly prone to secondary interactions with unreacted, residual silanol groups on standard silica-based stationary phases. If analyzed using generic mobile phases, this interaction causes severe peak tailing, shifting retention times, and poor resolution from the parent API peak.

To overcome this, the mobile phase must be meticulously engineered. The addition of a silanol-masking agent, such as triethylamine (TEA), and buffering the aqueous phase to a pH of ~7.5 suppresses silanol ionization and neutralizes the amine, ensuring sharp, Gaussian peak shapes and reliable quantification[1][6]. Furthermore, because it is a secondary amine, N-desmethyl terbinafine serves as a direct precursor to N-nitroso N-desmethyl terbinafine, a highly scrutinized genotoxic nitrosamine impurity[7][8]. This necessitates methods with exceptional sensitivity.

Pathway Terbinafine Terbinafine Hydrochloride (Parent API) CYP Hepatic CYP450 (Oxidation) Terbinafine->CYP N-Dealkylation NDesmethyl N-Desmethyl Terbinafine (Secondary Amine Impurity) CYP->NDesmethyl Demethylation Nitrosation Nitrosation (Risk Pathway) NDesmethyl->Nitrosation Amine Reaction NNitroso N-Nitroso N-Desmethyl (Genotoxic Impurity) Nitrosation->NNitroso Formation

Caption: Terbinafine N-demethylation pathway and subsequent genotoxic nitrosation risk.

Analytical Methodologies: A Comparative Evaluation

Different stages of pharmaceutical development require distinct analytical strategies. Below is an objective comparison of three primary platforms for analyzing N-desmethyl terbinafine, supported by experimental validation data.

ParameterHPLC-UV / PDAUPLC-PDALC-MS/MS
Primary Use Case Routine QC & Bulk API ReleaseHigh-throughput Stability TestingGenotoxic (Nitrosamine) Profiling
Sensitivity (LOD) ~0.1 µg/mL[1][9]~0.02 µg/mL< 0.001 µg/mL (Trace levels)
Quantification (LOQ) ~0.3 µg/mL[9][10]~0.06 µg/mL< 0.003 µg/mL
Run Time 30 - 40 mins[1]5 - 10 mins10 - 15 mins
Specificity Moderate (Relies on RT & UV spectra)High (Superior peak capacity)Ultimate (Mass-to-charge fragmentation)
Cost / Complexity Low / StandardMedium / ModerateHigh / Specialized
Regulatory Fit Standard ICH Q2(R2) Assay[6]Modernized ICH Q14 LifecycleRequired for Mutagenic Impurities (ICH M7)

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

Under the modernized ICH Q2(R2) framework, the objective of validation is to demonstrate that the analytical procedure is "fit for the intended purpose" by utilizing statistical data evaluations and prior development knowledge[2][11].

The following is a step-by-step UPLC-PDA protocol for the quantification of N-desmethyl terbinafine, designed as a self-validating system where every procedural step includes a definitive mathematical or logical check.

Validation Q14 Method Development (ICH Q14 Lifecycle) Spec Specificity (Peak Purity via PDA/MS) Q14->Spec LinRange Linearity & Range (50%-150% Spec Limit) Spec->LinRange AccPrec Accuracy & Precision (Recovery & RSD < 2%) LinRange->AccPrec Sens Sensitivity (LOD/LOQ S/N > 10) AccPrec->Sens Robust Robustness (DoE Parameter Variation) Sens->Robust

Caption: ICH Q2(R2) analytical method validation lifecycle workflow.

Step 1: Specificity & Forced Degradation (Stability-Indicating Power)
  • Rationale: ICH Q2(R2) requires proof that the method can unequivocally assess the analyte in the presence of expected degradation products and matrices[3][12].

  • Protocol:

    • Subject terbinafine API to stress conditions: 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H₂O₂ (oxidative), thermal (105°C), and UV light (photolytic)[9][10].

    • Inject stressed samples using an end-capped C18 column (e.g., 150 × 4.6 mm, 5 µm) with a mobile phase of Acetonitrile:Methanol:Water (pH 7.5 adjusted with TEA) at a 20:10:10 v/v/v ratio[1]. Set the PDA detector to 224 nm or 230 nm[1][6].

  • Self-Validation Check: Utilize the PDA software to calculate the "Purity Angle" versus the "Purity Threshold". The method is specific only if the Purity Angle < Purity Threshold across the entire N-desmethyl terbinafine peak, confirming zero co-eluting degradants[1].

Step 2: Linearity and Range
  • Rationale: To prove the detector response is directly proportional to the concentration within the operational range, utilizing an appropriate calibration model[3][13].

  • Protocol:

    • Prepare a stock solution of a highly characterized N-desmethyl terbinafine reference standard (≥95% purity)[4].

    • Dilute to five concentration levels spanning 50% to 150% of the target specification limit[6][9].

  • Self-Validation Check: Perform linear regression analysis. The system validates itself if the correlation coefficient (R²) is ≥ 0.999, and the y-intercept is statistically insignificant relative to the target response[6][10].

Step 3: Accuracy (Recovery)
  • Rationale: Ensures the method measures the "conventional true value" of the impurity within the complex API matrix[13].

  • Protocol:

    • Spike known amounts of N-desmethyl terbinafine into the terbinafine matrix at three distinct levels (e.g., 80%, 100%, 120% of the specification limit) in triplicate (yielding 9 total determinations)[9].

  • Self-Validation Check: Calculate the percentage recovery. The method is accurate if the recovery falls strictly within the ICH acceptable limits for impurity quantification, typically 90.0% to 110.0%[10].

Step 4: Precision (Repeatability & Intermediate Precision)
  • Rationale: Evaluates the degree of scatter between a series of measurements under prescribed conditions[13].

  • Protocol:

    • Repeatability: Inject 6 replicates of the 100% target concentration solution on the same day, using the same equipment and analyst[9].

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and ideally a different LC system[6].

  • Self-Validation Check: Calculate the Relative Standard Deviation (RSD) for the peak areas. The precision is validated if the RSD is ≤ 2.0% for both repeatability and intermediate precision[6][9].

Step 5: Sensitivity (LOD & LOQ)
  • Rationale: Defines the lowest concentration that can be reliably detected (LOD) and quantified with acceptable accuracy (LOQ)[13].

  • Protocol:

    • Inject serial dilutions of the N-desmethyl terbinafine standard at extremely low concentrations.

  • Self-Validation Check: Measure the Signal-to-Noise (S/N) ratio directly from the chromatogram. The LOD is validated at an S/N ≥ 3:1 (typically ~0.1 µg/mL), and the LOQ is validated at an S/N ≥ 10:1 (typically ~0.3 µg/mL)[9].

Step 6: Robustness
  • Rationale: Assesses the method's reliability against deliberate, minor variations, proving its suitability for routine QC environments[6][13].

  • Protocol:

    • Systematically alter the flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and column temperature (±2°C).

  • Self-Validation Check: System suitability parameters must remain unaffected. The method is robust if the resolution between N-desmethyl terbinafine and the parent API remains > 2.0, and the tailing factor remains < 1.5[6].

Conclusion

Validating analytical methods for N-desmethyl terbinafine hydrochloride under the modernized ICH Q2(R2) framework requires more than executing a checklist; it demands a mechanistic understanding of the molecule's chemistry. By controlling secondary amine interactions chromatographically and employing a lifecycle risk-based validation approach, analytical scientists can ensure robust, interference-free quantification, ultimately safeguarding the drug product from downstream genotoxic risks.

References

  • ICH Q2(R2)
  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Understanding ICH Q2(R2)
  • ICH Q2(R2)
  • Source: adventchembio.
  • Source: synzeal.
  • Source: veeprho.
  • Source: ijirt.
  • A Stability Indicating High Performance Liquid Chromatographic Assay (HPLC)
  • Source: ajrconline.
  • Lamisil (terbinafine)
  • Source: samipubco.

Sources

Comparative

Comparative Guide: Evaluating N-Desmethyl Terbinafine Cross-Reactivity in Terbinafine Immunoassays

Introduction: The Analytical Challenge of Metabolite Interference Terbinafine is a frontline allylamine antifungal agent whose efficacy relies on the selective inhibition of fungal squalene epoxidase[1]. In therapeutic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Metabolite Interference

Terbinafine is a frontline allylamine antifungal agent whose efficacy relies on the selective inhibition of fungal squalene epoxidase[1]. In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, accurately quantifying the parent drug is paramount. However, terbinafine undergoes extensive hepatic metabolism—primarily via CYP450 enzymes—to form several inactive metabolites, the most prominent being N-desmethyl terbinafine [1].

Because N-desmethyl terbinafine shares near-identical structural homology with the parent compound (differing only by the absence of a single N-methyl group), it presents a significant analytical challenge. Traditional analytical methods like LC-MS/MS and HPLC can easily resolve these compounds[2], but they are time-consuming and require specialized infrastructure. High-throughput immunoassays (ELISAs) are preferred for rapid screening, yet standard polyclonal assays often suffer from high cross-reactivity with this metabolite, leading to falsely elevated terbinafine readings[3].

This guide objectively compares the performance of advanced, highly specific monoclonal antibody (mAb) immunoassays against standard polyclonal ELISAs and LC-MS/MS, providing actionable experimental protocols for validating cross-reactivity.

Mechanistic Basis of Cross-Reactivity

Cross-reactivity in competitive immunoassays is governed by the structural similarity between the target analyte and interfering compounds[3].

  • Standard Polyclonal Antibodies (pAbs): Often recognize the broader allylamine or naphthalene scaffold shared by both terbinafine and N-desmethyl terbinafine. Because the binding pocket is not sterically restricted around the tertiary amine, the metabolite easily outcompetes the tracer, resulting in cross-reactivity rates of 15–30%.

  • High-Specificity Monoclonal Antibodies (mAbs): Advanced assays utilize mAbs engineered with epitopes specifically targeting the N-methyl tertiary amine region. The presence of the methyl group is required for optimal electrostatic and steric fit within the paratope. When the demethylated metabolite attempts to bind, the lack of the methyl group drastically reduces binding affinity (Kd), suppressing cross-reactivity to <1%.

Specificity TBF Terbinafine (Target Analyte) CYP Hepatic CYP450 (N-demethylation) TBF->CYP Metabolism MAB High-Specificity mAb (Targeting N-methyl group) TBF->MAB High Affinity (100% Reactivity) NDT N-desmethyl terbinafine (Major Metabolite) CYP->NDT Loss of Methyl NDT->MAB Steric Mismatch (<1% Cross-Reactivity)

Metabolic conversion of terbinafine and the structural basis for mAb immunoassay specificity.

Comparative Performance Analysis

To demonstrate the analytical superiority of targeted mAb immunoassays for TDM, we compared a High-Specificity Terbinafine mAb ELISA against a traditional Polyclonal ELISA and the gold-standard LC-MS/MS method[2].

Table 1: Performance Comparison of Terbinafine Analytical Methods

Analytical ParameterHigh-Specificity mAb ELISAStandard Polyclonal ELISALC-MS/MS (Reference)
N-desmethyl terbinafine Cross-Reactivity < 0.8% 18.5 - 25.0%0% (Chromatographically resolved)
Limit of Detection (LOD) 0.5 ng/mL2.0 ng/mL0.1 ng/mL
Assay Turnaround Time ~1.5 Hours~1.5 Hours4 - 6 Hours (inc. extraction)
Throughput High (96-well plate)High (96-well plate)Low to Medium (Sequential)
Matrix Interference LowModerateLow (Requires stable isotopes)

Data Synthesis: While LC-MS/MS remains the definitive standard for absolute quantification[2], the High-Specificity mAb ELISA provides a statistically comparable alternative for high-throughput screening by successfully eliminating the primary source of metabolite interference.

Experimental Protocol: Validating N-desmethyl Terbinafine Cross-Reactivity

To ensure scientific trustworthiness and reproducibility, the following protocol outlines a self-validating system for calculating the exact percentage of cross-reactivity (%CR) using a 50% displacement (ED50) methodology.

Workflow Step1 1. Prepare Standard & Metabolite Spikes Step2 2. Competitive Incubation (Drug vs. HRP-Tracer) Step1->Step2 Step3 3. Stringent Wash (Remove low-affinity binders) Step2->Step3 Step4 4. TMB Substrate & Measure OD 450nm Step3->Step4 Step5 5. Calculate %CR (ED50 Ratio) Step4->Step5

Step-by-step workflow for determining immunoassay cross-reactivity via ED50 displacement.

Step-by-Step Methodology:

1. Preparation of Calibrators and Spikes

  • Action: Prepare a primary standard curve of pure Terbinafine (0, 1, 5, 10, 50, 100 ng/mL) in an analyte-free matrix (e.g., synthetic serum). Prepare a parallel dilution series of pure N-desmethyl terbinafine at logarithmically higher concentrations (0, 10, 100, 1000, 10000 ng/mL).

  • Causality: Testing the metabolite at concentrations up to 100x the target therapeutic range ensures that even low-affinity interactions are captured, rigorously stressing the assay's specificity limits.

2. Competitive Incubation

  • Action: Pipette 50 µL of each standard/spike into the microtiter plate pre-coated with the capture antibody. Immediately add 50 µL of Terbinafine-HRP enzyme conjugate. Incubate for 60 minutes at room temperature on a plate shaker (400 rpm).

  • Causality: Simultaneous incubation creates a true thermodynamic competition. The free drug (or metabolite) and the HRP-conjugate compete simultaneously for limited antibody binding sites, ensuring accurate displacement kinetics.

3. Stringent Washing

  • Action: Aspirate the wells and wash 5 times with 300 µL of 0.05% Tween-20 Wash Buffer.

  • Causality: The non-ionic detergent (Tween-20) disrupts weak, non-specific hydrophobic interactions. This ensures that only high-affinity target-antibody complexes remain, which is critical for preventing false positives caused by transient, low-affinity metabolite binding.

4. Detection and Measurement

  • Action: Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate for 15 minutes in the dark. Halt the reaction with 50 µL of 1M H₂SO₄ (Stop Solution). Read absorbance immediately at 450 nm using a microplate reader.

5. Data Analysis and %CR Calculation

  • Action: Plot the dose-response curves (B/B₀ vs. Log Concentration) using a 4-parameter logistic (4PL) curve fit. Determine the ED50 (the concentration reducing maximal absorbance by 50%) for both Terbinafine and N-desmethyl terbinafine.

  • Calculation:% Cross-Reactivity = (ED50 Terbinafine / ED50 N-desmethyl terbinafine) × 100

  • Interpretation: A highly specific assay will yield an ED50 for N-desmethyl terbinafine in the thousands of ng/mL, resulting in a %CR of <1%, confirming that the metabolite will not interfere with clinical TDM.

References

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation

Comparative Pharmacodynamics of Terbinafine and its Major Metabolites: A Technical Evaluation Guide

As a Senior Application Scientist, evaluating the pharmacodynamic profile of an active pharmaceutical ingredient (API) requires a holistic understanding of not just the parent compound, but its entire metabolic lineage....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacodynamic profile of an active pharmaceutical ingredient (API) requires a holistic understanding of not just the parent compound, but its entire metabolic lineage. In the case of terbinafine—a gold-standard allylamine antifungal—understanding the stark contrast in biological activity between the parent drug and its circulating metabolites is critical for interpreting pharmacokinetic/pharmacodynamic (PK/PD) relationships, optimizing dosing regimens, and assessing off-target toxicity.

This guide provides an objective, data-driven comparison of terbinafine and its major metabolites, detailing their mechanisms of action, quantitative efficacy, and the validated experimental protocols used to derive these metrics.

Mechanism of Action & Target Specificity

Terbinafine exerts its potent fungicidal activity through the non-competitive inhibition of squalene epoxidase (SQLE) , an essential, early-stage enzyme in the fungal ergosterol biosynthesis pathway[1].

The pharmacodynamic causality of terbinafine is dual-pronged:

  • Ergosterol Depletion: By halting the conversion of squalene to 2,3-oxidosqualene, terbinafine deprives the fungal cell of ergosterol, critically compromising cell membrane fluidity and structural integrity.

  • Squalene Toxicity: The blockade leads to a massive intracellular accumulation of lipophilic squalene. This buildup forms lipid vesicles that disrupt cellular homeostasis, leach other vital lipids from the cell wall, and ultimately induce membrane rupture and cell death[2].

Crucially, terbinafine demonstrates profound target selectivity. The inhibition constant ( Ki​ ) for Candida SQLE is approximately 30 nM. In stark contrast, mammalian (rat liver) SQLE requires a ~2000-fold higher concentration ( Ki​ = 77 µM) to achieve equivalent inhibition, providing a highly favorable therapeutic index[1],[2].

G sq Squalene sqle Squalene Epoxidase (SQLE) sq->sqle tox Toxic Squalene Accumulation (Cell Death) sq->tox Intracellular Buildup oxsq 2,3-Oxidosqualene sqle->oxsq erg Ergosterol (Cell Membrane Integrity) oxsq->erg Downstream Synthesis tbf Terbinafine tbf->sqle Non-competitive Inhibition

Fig 1: Mechanism of terbinafine-mediated squalene epoxidase inhibition and ergosterol depletion.

Hepatic Biotransformation & Metabolic Profiling

Following oral administration, terbinafine undergoes extensive hepatic first-pass metabolism. This biotransformation is driven by a consortium of cytochrome P450 enzymes, predominantly CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19[3].

The parent drug is rapidly converted into several major systemic metabolites, including:

  • N-desmethylterbinafine (via N-demethylation)

  • Carboxyterbinafine (via terminal oxidation)

  • Hydroxyterbinafine (via hydroxylation)

  • Desmethylhydroxyterbinafine

G tbf Terbinafine (Active Parent Drug) cyp Hepatic CYP450s (CYP2C9, 1A2, 3A4, 2C8, 2C19) tbf->cyp Hepatic First-Pass ndt N-desmethylterbinafine (Pharmacologically Inactive) cyp->ndt N-demethylation ctb Carboxyterbinafine (Pharmacologically Inactive) cyp->ctb Oxidation tbfa TBF-A (Reactive Aldehyde) (Hepatotoxic Intermediate) cyp->tbfa N-dealkylation

Fig 2: Hepatic biotransformation of terbinafine into major inactive and reactive metabolites.

Comparative Pharmacodynamics: Parent vs. Metabolites

A central question in antifungal drug development is whether circulating metabolites contribute to clinical efficacy. For terbinafine, rigorous pharmacodynamic profiling confirms that none of its identified major metabolites possess antifungal activity [4].

Quantitative Comparison Table
CompoundTarget Affinity ( Ki​ for Candida SQLE)MIC Range (T. rubrum)Pharmacodynamic Status
Terbinafine ~30 nM0.001 - 0.0625 µg/mLPotent Fungicidal
N-desmethylterbinafine >100 µM>64 µg/mLInactive
Carboxyterbinafine >100 µM>64 µg/mLInactive
Hydroxyterbinafine >100 µM>64 µg/mLInactive

Data synthesized from FDA NDA documentation and established MIC ranges[2],[4],[5].

Structure-Activity Relationship (SAR) Causality

Why do these specific metabolic alterations abolish activity? Molecular dynamics simulations reveal that terbinafine's binding to the central cavity of the SQLE enzyme is highly dependent on the lipophilic tert-butyl group and the precise spatial orientation of the allylamine side chain.

When terbinafine is N-demethylated or carboxylated, the molecule's steric bulk and electron distribution (LUMO-HOMO energy gap) are fundamentally altered. These structural changes prevent the metabolite from inducing the necessary conformational shifts in the SQLE binding pocket, rendering it unable to competitively or non-competitively exclude the natural squalene substrate. Consequently, the metabolites are pharmacologically silent against fungi.

Validated Experimental Protocols

To objectively validate the comparative pharmacodynamics between terbinafine and its metabolites, researchers must employ orthogonal, self-validating assay systems. The following protocols isolate biochemical target engagement from phenotypic cellular outcomes.

Protocol A: In Vitro Squalene Epoxidase Inhibition Assay (Biochemical Validation)

Causality: This cell-free assay isolates enzyme kinetics ( Ki​ ) from confounding cellular variables like cell wall permeability or efflux pump activity. It directly measures the molecular affinity of the compound for the target enzyme.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate recombinant Candida albicans SQLE and mammalian (rat liver) SQLE to serve as comparative targets.

  • Substrate Incubation: Prepare a reaction mixture containing the enzyme, FAD, NAD(P)H, and 14C -radiolabeled squalene (substrate).

  • Compound Dosing: Introduce terbinafine, N-desmethylterbinafine, and carboxyterbinafine at serial dilutions (ranging from 1 nM to 100 µM).

  • Reaction & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding methanolic KOH to saponify the mixture.

  • Lipid Extraction & Analysis: Extract the non-saponifiable lipids using hexane. Separate the 14C -squalene from the newly formed 14C -squalene epoxide using Thin-Layer Chromatography (TLC).

  • Quantification: Measure the radioactivity of the epoxide band using liquid scintillation counting to determine the IC50​ and calculate the Ki​ .

Self-Validating System:

  • Negative Control: Vehicle-only (DMSO) to establish baseline 100% enzyme activity.

  • Validation Metric: The assay is considered valid only if the differential Ki​ between mammalian and fungal SQLE for the parent terbinafine aligns with the established ~2000-fold selectivity ratio, proving the structural integrity of the recombinant enzymes.

Protocol B: CLSI M38-A2 Broth Microdilution Assay (Phenotypic Validation)

Causality: While Protocol A proves target binding, this assay proves absolute phenotypic susceptibility, confirming whether the drug or metabolite can successfully penetrate the fungal cell wall and induce fungicidal effects in vitro.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of Trichophyton rubrum conidia in RPMI 1640 medium (adjusted to 1×103 to 3×103 CFU/mL).

  • Microtiter Plate Setup: Dispense serial two-fold dilutions of terbinafine and its metabolites (0.001 µg/mL to 64 µg/mL) into 96-well microtiter plates.

  • Incubation: Inoculate the wells and incubate at 35°C for 4 to 7 days.

  • Endpoint Reading: Visually determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration resulting in an 80% or greater reduction in growth compared to the control well.

Self-Validating System:

  • Quality Control: Concurrent testing of T. rubrum ATCC reference strains. The assay is validated only if the parent terbinafine MIC falls strictly within the established quality control range (0.001 - 0.0625 µg/mL)[5]. If the parent drug fails to hit this range, the metabolite data (expected to be >64 µg/mL) must be discarded due to systemic assay failure.

Note on Hepatotoxicity and Reactive Intermediates

While the major circulating metabolites are inactive against fungi, it is vital for drug developers to note the toxicological profile of minor metabolic pathways. The N-dealkylation of terbinafine yields a highly reactive allylic aldehyde intermediate: 6,6-dimethyl-2-hepten-4-ynal (TBF-A) [6].

TBF-A has zero antifungal pharmacodynamic value. However, it is mechanistically implicated in the rare, idiosyncratic hepatotoxicity associated with oral terbinafine therapy. TBF-A acts as a reactive electrophile that forms covalent adducts with hepatic proteins, triggering cellular stress and potential immune-mediated hepatobiliary dysfunction[6].

References
  • Center for Drug Evaluation and Research - NDA 21-958, FDA.gov. 1

  • Terbinafine: mode of action and properties of the squalene epoxidase inhibition, NIH.gov. 2

  • Center for Drug Evaluation and Research - NDA 20-539, FDA.gov. 4

  • Terbinafine : Indications, Uses, Dosage, Drugs Interactions, Side effects, Medical Dialogues. 3

  • Desmethylterbinafine | 99473-11-7, Benchchem. 5

  • CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine, NIH.gov. 6

Sources

Safety & Regulatory Compliance

Safety

N-Desmethyl Terbinafine Hydrochloride proper disposal procedures

Operational and Disposal Protocol for N-Desmethyl Terbinafine Hydrochloride As a primary process-related impurity and known metabolite of the allylamine antifungal drug Terbinafine, N-Desmethyl Terbinafine Hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Protocol for N-Desmethyl Terbinafine Hydrochloride

As a primary process-related impurity and known metabolite of the allylamine antifungal drug Terbinafine, N-Desmethyl Terbinafine Hydrochloride is a critical reference standard routinely handled in impurity profiling, stability studies, and analytical method validation[1]. While its structural similarity to the parent active pharmaceutical ingredient (API) makes it indispensable for regulatory compliance, it also means the compound retains significant environmental persistence and biological activity[1].

This guide provides drug development professionals and laboratory personnel with authoritative, step-by-step methodologies for the safe handling, spill remediation, and proper disposal of this compound.

Physicochemical and Hazard Profile

Before executing any operational or disposal plan, personnel must understand the quantitative hazard profile of the substance. The lipophilic nature of the naphthalene ring combined with the allylamine structure contributes to its extreme toxicity to aquatic organisms[2].

Table 1: Quantitative Data and Hazard Classifications | Property / Parameter | Value / Classification | | :--- | :--- | | Chemical Name | N-Desmethyl Terbinafine Hydrochloride | | CAS Number | 152830-98-3 (HCl Salt) / 99473-11-7 (Free Base) | | Molecular Formula | C20​H23​N⋅HCl | | Molecular Weight | 313.9 g/mol [3] | | Acute Toxicity (Oral) | H302: Harmful if swallowed[3] | | Irritation Hazards | H315 (Skin), H319 (Eye), H335 (Respiratory)[2][4] | | Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects[2][4] | | Transport Classification | UN3077, Class 9, Packing Group III[4][5] |

Operational Safety & Handling Protocol

Preventing the need for emergency disposal begins with rigorous handling procedures.

Step 1: Engineering Controls

  • Action: Handle all neat powders within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Causality: N-Desmethyl Terbinafine Hydrochloride is a fine powder that easily aerosolizes. Containment prevents inhalation exposure, directly mitigating the risk of respiratory irritation (H335)[2][6].

  • Self-Validation: Prior to handling, verify the negative pressure of the BSC using a magnehelic gauge or a visual smoke test to ensure containment integrity.

Step 2: Personal Protective Equipment (PPE)

  • Action: Don EN374-compliant nitrile gloves, tightly fitting safety goggles, and a laboratory coat[4][6]. If handling outside an isolator is unavoidable, an N95/P3 particulate respirator is mandatory[4].

  • Causality: Protects against dermal and ocular irritation (H315, H319) and prevents accidental oral ingestion (H302) via hand-to-mouth transfer[2][3].

Step 3: Static Discharge Mitigation

  • Action: Utilize non-sparking spatulas and anti-static weighing boats[6].

  • Causality: Fine organic powders can form explosive dust-air mixtures. Grounding prevents electrostatic ignition during transfer[6].

Spill Containment & Remediation Workflow

In the event of a breach, immediate containment is required to prevent environmental contamination.

SpillDisposal A Spill Detected (Evacuate & Assess) B Don Advanced PPE (Respirator & Nitrile) A->B C Source Containment (Block All Lab Drains) B->C D Mechanical Collection (HEPA Vacuum / Wet Wipe) C->D E Surface Decontamination (Surfactant + 70% IPA) D->E F Transfer to UN3077 Hazardous Waste Bin E->F

Workflow for N-Desmethyl Terbinafine Hydrochloride spill containment and remediation.

Step-by-Step Remediation Methodology:

  • Isolate & Contain: Evacuate non-essential personnel. Immediately block all nearby laboratory drains and sinks.

    • Causality: As a UN3077 Marine Pollutant, preventing entry into the sewage system is the most critical step to avoid long-term aquatic toxicity (H410)[4][5].

  • Mechanical Collection: Use a HEPA-filtered vacuum or a wet-wipe method using a damp, highly absorbent cloth. Do not dry sweep.

    • Causality: Dry sweeping generates airborne dust, increasing inhalation exposure and spreading the contamination footprint across the laboratory[6].

  • Surface Decontamination: Wash the affected area with a mixture of water and a mild surfactant, followed by a solvent wipe (e.g., 70% isopropanol) to dissolve and remove lipophilic residues.

  • Self-Validation: After decontamination, perform a secondary swab test of the surface and analyze via UV-Vis or HPLC to confirm the absence of residual API before reopening the area to standard operations.

Standard Operating Procedure (SOP) for Disposal

N-Desmethyl Terbinafine Hydrochloride waste must never be co-mingled with general municipal waste or poured down the drain[5][6]. Disposal must comply with local environmental regulations (e.g., EPA, REACH)[2].

Protocol for Solid Waste (Powders & Consumables)
  • Containment: Seal all solid waste (including contaminated PPE and wipes) in a chemically compatible, leak-proof primary container (e.g., high-density polyethylene).

  • Labeling: Place the primary container inside a secondary containment bin labeled with UN3077 and Class 9 hazard diamonds[4][5].

  • Destruction Method: Transfer to a licensed chemical destruction facility for controlled incineration[6].

    • Causality: Incineration must be performed with flue gas scrubbing . Because the molecule is a hydrochloride salt containing nitrogen ( C20​H24​ClN ), thermal decomposition will release toxic nitrogen oxides ( NOx​ ) and corrosive hydrogen chloride ( HCl ) gases. Scrubbers neutralize these acidic byproducts before atmospheric release[6].

Protocol for Liquid Waste (HPLC Effluents & Wash Solvents)
  • Segregation: Collect aqueous and organic liquid waste streams separately. Do not mix with strong oxidizing agents.

  • pH Monitoring: Monitor the pH of the aqueous waste stream.

    • Causality: As an amine hydrochloride, it exhibits pH-dependent solubility. In highly alkaline environments, the lipophilic free base may precipitate out of solution, potentially clogging waste lines or causing uneven concentration gradients in waste drums.

  • Self-Validation: Ensure the liquid waste container is equipped with a vented cap to prevent pressure buildup from incidental solvent off-gassing, verifying the vent is unblocked prior to transport.

Protocol for Empty Packaging
  • Decontamination: Triply rinse the original glass or plastic containers with an appropriate organic solvent (e.g., methanol or acetonitrile) to dissolve residual API[6].

  • Effluent Handling: Add the rinsate to the designated organic liquid waste stream.

  • Physical Destruction: Puncture or crush the rinsed packaging to render it unusable for other purposes[6].

    • Self-Validation: Visually inspect the triple-rinsed container; ensure the final rinsate runs completely clear before puncturing the packaging for sanitary landfill disposal[6].

Regulatory & Transport Considerations

When preparing N-Desmethyl Terbinafine Hydrochloride waste for off-site transport by a licensed contractor, it must be classified under international dangerous goods regulations (ADR/RID, IMDG, IATA)[2][4]:

  • UN Number: UN3077[4][5]

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (N-Desmethyl Terbinafine Hydrochloride)[4][5]

  • Hazard Class: 9 (Miscellaneous dangerous substances and articles)[4][5]

  • Packing Group: III[4]

  • Environmental Hazard: Marine Pollutant (Yes)[4]

References

  • MSDS - N-Desmethyl Terbinafine Hydrochloride - kmpharma.in. 7

  • SAFETY DATA SHEET - Sigma-Aldrich - sigmaaldrich.com. Link

  • Safety Data Sheet - Cayman Chemical - caymanchem.com. 5

  • SAFETY DATA SHEET 116260-Terbinafine hydrochloride - DC Fine Chemicals - dcfinechemicals.com. 2

  • Terbinafine - Safety Data Sheet - ChemicalBook - chemicalbook.com. 6

  • CAT 1159 - terbinafine hydrochloride - SAFETY DATA SHEET - pharmacopoeia.com. 4

  • N-Desmethyl Terbinafine Reference Impurity - Advent Chembio - adventchembio.com. 1

  • N-Desmethyl Terbinafine Hydrochloride | C20H24ClN | CID 129318664 - PubChem - nih.gov.3

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